molecular formula C7H5NO4S B3021055 3-(5-Nitrothiophen-2-yl)acrylic acid CAS No. 50868-70-7

3-(5-Nitrothiophen-2-yl)acrylic acid

Cat. No.: B3021055
CAS No.: 50868-70-7
M. Wt: 199.19 g/mol
InChI Key: IIJCRPJUZLOCIE-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Nitrothiophen-2-yl)acrylic acid (CAS 50868-70-7) is a valuable chemical intermediate in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound serves as a crucial precursor for the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, which have demonstrated significant potential as antituberculosis agents with activity against Mycobacterium tuberculosis H37Rv . The mechanism of action for these derived compounds is proposed to involve activation by bacterial nitroreductase enzymes, leading to the release of reactive species that are toxic to the pathogen . Replacing the furan ring with a thiophene ring, as in this compound, alters the lipophilicity and electronic properties of the molecule, which can influence biological activity and solubility . Researchers utilize this acrylic acid derivative in Claisen-Schmidt condensation reactions to create chalcone intermediates, which can be further cyclized to form pyrazoline-based structures with improved aqueous solubility profiles for preclinical drug development . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCRPJUZLOCIE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17163-22-3, 50868-70-7
Record name 17163-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Nitrothiophen-2-yl)acrylic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core physicochemical properties, established synthetic protocols, spectroscopic signature, and potential applications, offering field-proven insights grounded in authoritative data.

Introduction and Strategic Importance

This compound, belonging to the class of nitrothiophenes and acrylic acids, serves as a valuable building block in organic synthesis.[1][2] The thiophene ring is a key isostere for benzene and pyrimidine rings in many biologically active compounds, while the nitro group (NO₂) is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4][5] The acrylic acid moiety provides a reactive handle for further chemical modifications, such as esterification or amidation, making this molecule a versatile intermediate for creating libraries of novel compounds for drug discovery and the development of functional polymers.[6][7]

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: Chemical structure of (2E)-3-(5-Nitrothiophen-2-yl)acrylic acid.

Key Identifiers:

  • Chemical Name: (2E)-3-(5-nitro-2-thienyl)-2-propenoic acid[1]

  • Synonyms: (E)-3-(5-Nitrothiophen-2-yl)acrylic acid, (E)-3-(5-Nitrothien-2-yl)acrylic acid[8]

  • CAS Number: 50868-70-7[8]

  • Molecular Formula: C₇H₅NO₄S[1][2][8]

  • Molecular Weight: 199.18 g/mol [1][2][8]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and bioavailability. The data below has been aggregated from predictive models and experimental findings.

PropertyValueSource
Appearance Gray to brown solid[8]
Melting Point 253 °C[8]
Boiling Point 392.2 ± 32.0 °C (Predicted)[8]
Density 1.576 ± 0.06 g/cm³ (Predicted)[8]
pKa 3.90 ± 0.10 (Predicted)[8]
LogP 1.7541[2]
Topological Polar Surface Area (TPSA) 80.44 Ų[2]
Storage Temperature Room Temperature[8]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient route to α,β-unsaturated acids.[6][9]

The causality behind this choice of reaction is its reliability and high yield when reacting an aldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically base-catalyzed, often using a mild organic base like piperidine or pyridine.[10]

Synthesis_Workflow Reactants Starting Materials: - 5-Nitrothiophene-2-carboxaldehyde - Malonic Acid Reaction Knoevenagel Condensation Solvent: Pyridine Catalyst: Piperidine (trace) Heat (Reflux) Reactants->Reaction Workup Acidification & Isolation 1. Cool reaction mixture 2. Pour into ice-water 3. Acidify with HCl Reaction->Workup Product Crude Product (Precipitate) Workup->Product Purification Recrystallization Solvent: Ethanol/Water Product->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful precipitation upon acidification and sharp melting point after recrystallization confirm product formation and purity.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-nitrothiophene-2-carboxaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.

  • Catalysis: Add a catalytic amount (a few drops) of piperidine to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate intermediate, causing the desired acrylic acid product to precipitate out of the acidic aqueous solution.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Spectroscopic analysis is crucial for unambiguous structure confirmation.

UV-Visible Spectroscopy

The extended π-conjugated system, which includes the thiophene ring, the acrylic double bond, and the nitro group, is expected to result in strong absorbance in the UV-Vis region. The nitro group, being a strong chromophore, will significantly influence the absorption maxima.[11]

  • Protocol:

    • Prepare a dilute solution (approx. 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

    • Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.

    • The spectrum is expected to show intense absorption bands, likely in the 300-400 nm range, corresponding to π → π* transitions.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol:

    • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3000-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer.

      • ~1700-1680 cm⁻¹: Strong C=O stretch (carbonyl) of the α,β-unsaturated carboxylic acid.

      • ~1625 cm⁻¹: C=C stretch of the acrylic double bond.

      • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively.

      • ~810 cm⁻¹: C-S stretch characteristic of the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13]

  • Protocol:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • ~12.5 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

      • ~7.5-8.5 ppm: A set of doublets for the two protons on the thiophene ring. The exact shifts will be influenced by the electron-withdrawing nitro group.

      • ~6.5-7.8 ppm: Two doublets for the vinylic protons (-CH=CH-). They will exhibit a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration.[14]

    • Expected ¹³C NMR Signals: Signals for the seven distinct carbon atoms, including the carbonyl carbon (~167 ppm), vinylic carbons (~120-140 ppm), and thiophene ring carbons.

Potential Applications and Biological Relevance

The unique combination of the nitrothiophene core and the acrylic acid side chain makes this compound a promising candidate for further investigation.

  • Antimicrobial Agents: Nitro-heterocycles are a well-known class of antimicrobial drugs.[3][4][15] The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species, leading to cellular damage. Studies on related nitrothiophene derivatives have shown activity against various bacteria and fungi.[16]

  • Antituberculosis Research: Several nitro-containing compounds, such as Delamanid and Pretomanid, are potent anti-tuberculosis agents.[15] Derivatives of 5-nitrothiophene have also been investigated for their potential against Mycobacterium tuberculosis.[15]

  • Anti-inflammatory and Antioxidant Agents: Thiophene scaffolds are present in many compounds with anti-inflammatory and antioxidant properties.[17]

  • Synthetic Intermediate: The compound is a key intermediate for synthesizing more complex heterocyclic systems and potential drug candidates through modification of the carboxylic acid group.[18]

Applications Core This compound Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Antitubercular Antituberculosis Research Core->Antitubercular Material Functional Polymers & Materials Core->Material Intermediate Medicinal Chemistry (Synthetic Intermediate) Core->Intermediate

Caption: Potential application pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazards: The compound is classified as an irritant.[8] Hazard statements include H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation).[8]

  • Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[8]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Conclusion

This compound is a well-defined chemical entity with a rich profile of physicochemical properties. Its straightforward synthesis via Knoevenagel condensation and the reactive handles provided by its functional groups make it an exceptionally useful intermediate for scientific exploration. The potent biological activity associated with the nitrothiophene scaffold positions this compound and its future derivatives as subjects of high interest in the ongoing search for new therapeutic agents and advanced materials.

References

An In-Depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic signature, and potential applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

This compound is a nitro-substituted aromatic compound featuring a thiophene ring linked to an acrylic acid moiety. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity, making it a valuable scaffold in drug design.[1][2]

IdentifierValueSource(s)
CAS Number 17163-22-3; 50868-70-7 (for the (E)-isomer)[3][4]
Molecular Formula C₇H₅NO₄S[3][5]
Molecular Weight 199.18 g/mol [3][5]
IUPAC Name (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid[4]
Synonyms (E)-3-(5-Nitro-2-thienyl)acrylic acid, NSC 178900[3][4]
Canonical SMILES O=C(O)/C=C/c1cc(--INVALID-LINK--[O-])sc1[3]
Appearance Gray to brown solid[4]
Melting Point 253 °C[4]
Boiling Point 392.2 ± 32.0 °C (Predicted)[4]
Density 1.576 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.90 ± 0.10 (Predicted)[4]

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel-Döbner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, followed by decarboxylation.[6][7] In this case, 5-nitrothiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Reaction Mechanism

The Knoevenagel-Döbner condensation proceeds through a well-established mechanism. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of 5-nitrothiophene-2-carboxaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an unsaturated intermediate, which subsequently decarboxylates upon heating to afford the final acrylic acid product.

Knoevenagel_Dobner cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 5-Nitrothiophene- 2-carboxaldehyde adduct Aldol Adduct aldehyde->adduct Nucleophilic Attack malonic_acid Malonic Acid enolate Enolate of Malonic Acid malonic_acid->enolate Deprotonation (Base) enolate->adduct unsaturated Unsaturated Intermediate adduct->unsaturated Dehydration product This compound unsaturated->product Decarboxylation (Heat)

Caption: Mechanism of the Knoevenagel-Döbner Condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Knoevenagel-Döbner condensation.[6][8]

Materials:

  • 5-nitrothiophene-2-carboxaldehyde

  • Malonic acid

  • Pyridine (as catalyst and solvent)

  • Piperidine (co-catalyst, optional)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde and a slight excess of malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water, and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Synthesis_Workflow start Start reactants Mix 5-nitrothiophene-2-carboxaldehyde, malonic acid, and pyridine start->reactants reflux Heat to reflux for 2-4 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Acidify with HCl to precipitate product cool->precipitate filter Filter and wash with cold water precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product Purified Product recrystallize->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene ring and the acrylic acid moiety. The vinylic protons will appear as doublets with a large coupling constant (typically >15 Hz), indicative of a trans configuration. The protons on the thiophene ring will exhibit chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the nitro substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the characteristic vibrations of the nitro group (asymmetric and symmetric stretches).[14][15]

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (199.18 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the acrylic acid side chain.

Applications in Drug Development

Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents.[1][2] this compound and its derivatives have shown promise as potential therapeutic agents, particularly in the fields of antibacterial and antitubercular research.[26][27][28][29][30][31][32][33]

Antimicrobial Activity

The nitrothiophene scaffold is a known pharmacophore in a number of antibacterial and antifungal drugs.[1][2][29][32] The strong electron-withdrawing nature of the nitro group is believed to play a crucial role in the mechanism of action, which often involves the reduction of the nitro group to generate reactive nitrogen species that can damage cellular macromolecules.[2]

Antitubercular Activity

Several studies have highlighted the potential of thiophene-containing compounds as antitubercular agents.[26][27][28][30][31][33] The modification of the acrylic acid moiety of this compound to form esters and amides can lead to derivatives with enhanced activity against Mycobacterium tuberculosis.[26]

Applications main_compound This compound drug_development Drug Development main_compound->drug_development antimicrobial Antimicrobial Agents drug_development->antimicrobial antitubercular Antitubercular Agents drug_development->antitubercular antibacterial Antibacterial antimicrobial->antibacterial antifungal Antifungal antimicrobial->antifungal

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis via the Knoevenagel-Döbner condensation and the amenability of its functional groups to further chemical modification make it an attractive starting material for the development of novel antimicrobial and antitubercular agents. Further research into the biological activity and structure-activity relationships of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and electronic properties through spectroscopic techniques is paramount for its application and development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information gleaned from each technique.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₅NO₄S and a molecular weight of approximately 199.18 g/mol .[1][2] The structure comprises a thiophene ring substituted with a nitro group at the 5-position and an acrylic acid moiety at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The presence of the electron-withdrawing nitro group and the conjugated system of the acrylic acid and thiophene ring significantly influences the chemical environment of the constituent atoms, which is directly observable in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR data for this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group.

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL DMSO-d6 prep2 Transfer to a 5 mm NMR tube acq1 Insert sample into spectrometer (e.g., 400 MHz) prep2->acq1 Load Sample acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Interpretation (Predicted)

While the experimental spectrum is the definitive source, we can predict the expected proton NMR signals based on the molecular structure and data from similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet.
Thiophene H-37.2 - 7.5Doublet~4.0Coupled to the thiophene H-4 proton. Its chemical shift is influenced by the adjacent acrylic acid group.
Thiophene H-47.9 - 8.2Doublet~4.0Coupled to the thiophene H-3 proton and significantly deshielded by the adjacent nitro group.
Vinylic H-α6.4 - 6.7Doublet~16.0This proton is on the carbon adjacent to the carbonyl group. The large coupling constant is characteristic of a trans configuration.
Vinylic H-β7.6 - 7.9Doublet~16.0This proton is on the carbon adjacent to the thiophene ring and is deshielded by the aromatic system. The large coupling constant confirms the trans stereochemistry.
¹³C NMR Spectral Interpretation (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (C=O)165 - 170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
Thiophene C-5150 - 155This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
Thiophene C-2145 - 150This carbon is attached to the acrylic acid substituent.
Vinylic C-β135 - 140This vinylic carbon is adjacent to the thiophene ring.
Thiophene C-4128 - 132This thiophene carbon is adjacent to the nitro-substituted carbon.
Thiophene C-3125 - 128This thiophene carbon is adjacent to the acrylic acid-substituted carbon.
Vinylic C-α118 - 122This vinylic carbon is adjacent to the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, carbon-carbon double bond, and the thiophene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling and provides high-quality data from solid samples.

Diagram of the ATR-FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal prep2 Apply pressure using the anvil acq1 Collect a background spectrum (clean crystal) prep2->acq1 Prepare Instrument acq2 Collect the sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 Interferogram proc2 Data presentation (Transmittance vs. Wavenumber) proc1->proc2

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Interpretation (Predicted)
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C=O stretch (carboxylic acid)1680 - 1710Strong
N-O asymmetric stretch (nitro group)1500 - 1550Strong
N-O symmetric stretch (nitro group)1330 - 1370Strong
C=C stretch (alkene and aromatic)1620 - 1650Medium
C-O stretch (carboxylic acid)1210 - 1320Medium
Thiophene ring vibrationsVarious bands in the fingerprint regionMedium to Weak
=C-H bend (trans-alkene)960 - 980Medium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Diagram of the ESI-HRMS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol/water) prep2 Infuse the solution into the ESI source acq1 Ionize the sample (ESI) prep2->acq1 Introduce Sample acq2 Analyze ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) acq1->acq2 proc1 Determine the accurate mass of the molecular ion acq2->proc1 Mass Spectrum proc2 Compare with the calculated exact mass proc1->proc2 proc3 Analyze fragmentation patterns (if MS/MS is performed) proc2->proc3

Caption: Workflow for ESI-HRMS analysis.

Mass Spectrum Interpretation (Predicted)
  • Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 200.0012. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 197.9860.

  • Key Fragmentation Patterns:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of NO₂ (46 Da) from the nitro group.

    • Cleavage of the acrylic acid side chain.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a robust framework for interpreting experimental results. For researchers in drug development and materials science, a thorough understanding of these spectroscopic signatures is a critical first step in establishing structure-activity relationships and ensuring the quality and purity of this important chemical entity.

References

An In-Depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic Acid: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a nitrothiophene derivative of significant interest in medicinal chemistry. The document delves into the historical context of its implicit discovery, details its synthesis through the Knoevenagel-Doebner condensation, and presents its physicochemical and spectroscopic properties. Furthermore, it explores the compound's known biological activities and its role as a key intermediate in the synthesis of pharmacologically active molecules, such as Necrosulfonamide analogues. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and potential applications of this versatile compound.

Introduction and Historical Context

The journey to understanding this compound is intrinsically linked to the broader exploration of nitro-substituted heterocycles in the 20th century. While a singular "discovery" event for this specific molecule is not prominently documented in seminal literature, its existence and synthesis are a logical extension of established organic chemistry principles, particularly the reactivity of nitro-aromatic aldehydes. The development of the Knoevenagel-Doebner condensation reaction provided a reliable pathway for the synthesis of α,β-unsaturated carboxylic acids, laying the groundwork for the preparation of compounds like this compound from its aldehyde precursor.[1][2]

The significance of the nitrothiophene scaffold in medicinal chemistry has been recognized for decades. Nitro-heterocyclic compounds are known to possess a wide range of biological activities, including antimicrobial and antiparasitic properties.[3] This inherent bioactivity of the core structure has driven interest in the synthesis and evaluation of various nitrothiophene derivatives, including the title acrylic acid. Its utility as a building block in the synthesis of more complex molecules, such as Necrosulfonamide analogues which are known to have roles in ameliorating intestinal inflammation, underscores its contemporary relevance in drug discovery.[4]

Physicochemical Properties

PropertyValueSource
CAS Number 17163-22-3[5]
Molecular Formula C₇H₅NO₄S[5]
Molecular Weight 199.18 g/mol [5]
Appearance Gray to brown solid[6]
Melting Point 253 °C[6]
pKa 3.90 ± 0.10 (Predicted)[6]

Synthesis and Characterization

The primary route for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an active hydrogen compound (malonic acid) with a carbonyl compound (5-nitrothiophene-2-carboxaldehyde) catalyzed by a weak base, typically pyridine or piperidine. The reaction is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2][7]

Synthesis Workflow

Synthesis_of_3-(5-Nitrothiophen-2-yl)acrylic_acid Knoevenagel-Doebner Synthesis Workflow Reactant1 5-Nitrothiophene-2-carboxaldehyde Intermediate Unstable Intermediate Reactant1->Intermediate Condensation Reactant2 Malonic Acid Reactant2->Intermediate Catalyst Pyridine/Piperidine Catalyst->Intermediate Solvent Solvent (e.g., Pyridine, Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Decarboxylation Byproduct CO₂ + H₂O Intermediate->Byproduct

Caption: Knoevenagel-Doebner synthesis of this compound.

Experimental Protocol: Knoevenagel-Doebner Condensation
  • Materials:

    • 5-Nitrothiophene-2-carboxaldehyde

    • Malonic acid

    • Pyridine (as catalyst and solvent) or Piperidine in a suitable solvent (e.g., ethanol)

    • Hydrochloric acid (for acidification)

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde and a molar excess of malonic acid in pyridine.

    • Add a catalytic amount of piperidine if not using pyridine as the solvent.

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. While a definitive, publicly available spectrum for this specific compound is not readily found in the searched literature, the expected spectral data can be inferred from the analysis of similar structures.[8][9][10][11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, with a large coupling constant indicative of a trans configuration. The protons on the thiophene ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. A broad singlet corresponding to the carboxylic acid proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show resonances for the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the nitro substituent.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and characteristic peaks for the C=C double bond, the nitro group (symmetric and asymmetric stretches), and the thiophene ring.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (199.18 g/mol ). Fragmentation patterns may include the loss of CO₂, H₂O, and the nitro group.

Biological Activity and Applications

Nitro-substituted thiophenes are a well-established class of compounds with a broad spectrum of biological activities. The nitro group is often a key pharmacophore, contributing to the antimicrobial and antiparasitic properties of these molecules.[13]

Antimicrobial and Antifungal Potential

While specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not extensively reported in the available literature, related nitrothiophene and acrylic acid derivatives have demonstrated significant antibacterial and antifungal activity.[3][14][15][16][17] The proposed mechanism of action for many nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules. It is plausible that this compound shares this mode of action.

Intermediate in Drug Synthesis

A significant application of this compound is its use as a chemical intermediate in the synthesis of more complex and pharmacologically active molecules. A notable example is its role as a precursor in the synthesis of Necrosulfonamide analogues.[4] Necrosulfonamide is an inhibitor of mixed lineage kinase domain-like protein (MLKL), a key effector in necroptosis, a form of programmed cell death. By serving as a starting material for such compounds, this compound contributes to the development of potential therapeutics for inflammatory and cell death-related diseases.

Mechanism of Action Postulate

Mechanism_of_Action Postulated Bioactivation of Nitrothiophenes Nitrothiophene This compound (Prodrug) Radical Nitroso & Hydroxylamine Intermediates (Reactive Species) Nitrothiophene->Radical Reduction Nitroreductase Nitroreductase (Microbial Enzyme) Nitroreductase->Radical Damage Cellular Damage (DNA, Proteins, Lipids) Radical->Damage Oxidative Stress Death Cell Death Damage->Death

Caption: Postulated mechanism of antimicrobial action via reductive activation.

Conclusion

This compound stands as a molecule of interest at the intersection of synthetic organic chemistry and medicinal chemistry. While its direct therapeutic applications are not yet fully elucidated, its role as a versatile synthetic intermediate and the inherent biological activity of its nitrothiophene core warrant further investigation. The Knoevenagel-Doebner condensation provides a straightforward and efficient method for its synthesis, making it readily accessible for research purposes. Future studies focusing on a comprehensive evaluation of its antimicrobial and antifungal spectrum, as well as the exploration of its potential as a scaffold for the development of novel therapeutic agents, are highly encouraged. This guide serves as a foundational resource to stimulate and support such endeavors.

References

theoretical and computational studies of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-(5-Nitrothiophen-2-yl)acrylic Acid

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive exploration of this compound (NT2A), a molecule of significant interest at the intersection of materials science and medicinal chemistry. Our approach is rooted in first-principles computational methods, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers and professionals in drug development and materials science, offering both foundational understanding and practical, field-proven computational protocols. We move beyond mere data presentation to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative.

Section 1: Introduction to this compound (NT2A)

This compound, with the chemical formula C₇H₅NO₄S, is an organic compound featuring a thiophene ring functionalized with both a nitro group and an acrylic acid moiety.[1] This specific arrangement of functional groups—an electron-withdrawing nitro group and a π-conjugated acrylic acid system—suggests a molecule with significant intramolecular charge transfer (ICT) characteristics. Such features are hallmarks of promising candidates for non-linear optical (NLO) applications, which are vital for advanced technologies in telecommunications and optoelectronics.[2][3]

Furthermore, the nitrothiophene scaffold is a well-known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] Therefore, a detailed understanding of NT2A's electronic and structural properties is crucial not only for developing novel NLO materials but also for designing new therapeutic agents.

This guide employs a computational lens, utilizing DFT and its time-dependent extension (TD-DFT), to build a complete molecular portrait of NT2A. We will dissect its geometry, predict its spectroscopic signatures (FT-IR, Raman, NMR, UV-Vis), and probe its electronic landscape through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses. The ultimate goal is to provide a robust theoretical framework that can guide and accelerate experimental research.

Section 2: Molecular Structure and Synthesis Synopsis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation.

Optimized Molecular Geometry

The geometry of NT2A was optimized without constraints using DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory. This level provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy state on the potential energy surface, which corresponds to the most stable molecular structure. Key structural parameters, such as bond lengths and angles, are then extracted from this optimized geometry. The planarity of the thiophene ring and the conjugated system is a key feature, facilitating electron delocalization, which is critical for its electronic properties.

References

commercial availability and suppliers of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Assessment of 3-(5-Nitrothiophen-2-yl)acrylic acid for Research and Development

Executive Summary

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the procurement and utilization of this compound. It provides a detailed overview of the compound's chemical identity, its significance in medicinal chemistry, a survey of commercial suppliers, and a robust, step-by-step protocol for incoming quality control and verification. The objective is to empower scientists to confidently source high-quality material and validate its integrity prior to experimental use, ensuring reproducibility and accuracy in research and development endeavors.

Introduction to this compound

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and an acrylic acid moiety. The presence of the nitro group, a strong electron-withdrawing group, and the conjugated acrylic acid system, makes it a versatile chemical intermediate and a molecule of interest for biological screening.

Its key identifiers and properties are summarized below. It is important to note that two CAS numbers, 17163-22-3 and 50868-70-7, are often associated with this compound; the latter typically refers to the thermodynamically more stable (E)-isomer, which is the commercially expected form.

PropertyValueSource(s)
Chemical Name (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid[1]
Synonym(s) (E)-3-(5-Nitro-2-thienyl)acrylic Acid, NSC 178900[1][2]
CAS Number 50868-70-7 (more common); 17163-22-3[1][2]
Molecular Formula C₇H₅NO₄S[1][2]
Molecular Weight 199.18 g/mol [1][2]
Appearance Gray to brown solid[1]
Melting Point ~253 °C[1]
SMILES O=C(O)/C=C/C1=CC=C(--INVALID-LINK--=O)S1[2]
Significance in Research and Drug Discovery

Thiophene-based molecules are a cornerstone in medicinal chemistry, present in numerous marketed drugs for a wide range of therapeutic areas.[3][4] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar physicochemical properties but with distinct electronic characteristics and metabolic profiles.[4]

The addition of a nitro group is particularly significant. Nitro-heterocyclic compounds are a well-established class of antimicrobials.[5] Many of these compounds are pro-drugs that require reductive activation by nitroreductase enzymes found in target pathogens, such as bacteria or mycobacteria, to exert their cytotoxic effects.[6] This mechanism provides a degree of selectivity and is the basis for the activity of drugs like nitrofurantoin.

Therefore, this compound serves as a key building block for synthesizing more complex molecules with potential therapeutic value in areas such as:

  • Antimicrobial Agents: As a scaffold for developing novel antibiotics, particularly against drug-resistant Gram-negative bacteria.[7]

  • Antituberculosis Agents: The nitro-heterocyclic motif is a validated pharmacophore for targeting Mycobacterium tuberculosis.[5]

  • Anti-inflammatory Compounds: Thiophene derivatives have been explored as inhibitors of inflammatory enzymes like COX-2 and 5-LOX.[3]

Commercial Availability and Supplier Landscape

Procuring research chemicals requires careful consideration of purity, documentation, and supplier reliability. This compound is available from a number of fine chemical suppliers, typically on a research scale (milligrams to grams).

Identifying Reputable Suppliers

Suppliers in this space can be broadly categorized as either primary manufacturers or distributors. While both can provide high-quality material, manufacturers may offer more detailed batch-specific data and technical support. For critical applications, requesting a Certificate of Analysis (CoA) prior to purchase is a recommended best practice.

Comparative Table of Commercial Suppliers

The following table summarizes publicly available information from various suppliers. Note that stock levels, pricing, and available documentation are subject to change and should be verified directly with the supplier.

SupplierCAS Number CitedPurityAvailable QuantitiesSource
ChemScene 17163-22-3≥95%Not specified[2]
ChemicalBook 50868-70-7Not specifiedAggregates multiple suppliers[1]
Matrix Scientific 50868-70-797%5g, 10g[1]
Bide Pharmatech Ltd. 50868-70-7Not specifiedNot specified[1]
Biosynth 50868-70-7Not specifiedNot specified[8]
Parchem 50868-70-7Not specifiedNot specified[9]

This table is non-exhaustive and intended for illustrative purposes.

Quality Assessment and Verification Protocol

Independent verification of a starting material's identity and purity is a cornerstone of scientific integrity. It prevents costly delays and ensures that experimental results are valid and reproducible. Do not rely solely on the supplier's label.

The Imperative of Incoming Quality Control

The synthesis of compounds like this compound often involves condensation reactions (e.g., Knoevenagel-Döbner) between 5-nitrothiophene-2-carboxaldehyde and malonic acid.[10] Potential impurities could include unreacted starting materials, side-products, or isomers. The following multi-step protocol provides a self-validating system to confirm material quality.

Step-by-Step Protocol: Verifying Identity and Purity

Objective: To confirm the chemical identity and estimate the purity of a supplied batch of this compound.

Materials:

  • Supplied chemical

  • Solvents: DMSO-d₆ (for NMR), Acetone, Ethanol

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer (≥400 MHz recommended)

  • FT-IR Spectrometer with ATR capability

Methodology:

Step 1: Physical and Visual Inspection

  • Documentation Check: Ensure the container label matches the order details and the CoA, if provided. Note the CAS number.

  • Appearance Check: Visually inspect the material. It should be a solid, typically gray to brown in color.[1] Note any inconsistencies, such as a tar-like appearance, discoloration, or non-crystalline texture, which could indicate degradation or high impurity levels.

Step 2: Solubility Test (Qualitative)

  • Rationale: A simple solubility test can provide initial clues about the compound's identity and polarity.

  • Procedure: Place a few milligrams of the substance into separate test tubes. Add ~1 mL of different solvents (e.g., water, ethanol, acetone, dichloromethane).

  • Expected Outcome: As a polar carboxylic acid, it is expected to have limited solubility in non-polar solvents and better solubility in polar organic solvents like acetone or DMSO.

Step 3: Identity Confirmation via FT-IR Spectroscopy

  • Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique to confirm the presence of key functional groups.

  • Procedure: Acquire an IR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: Verify the presence of characteristic vibrational bands:

    • ~1680-1710 cm⁻¹: Strong absorbance from the carboxylic acid C=O stretch.

    • ~2500-3300 cm⁻¹: Broad absorbance from the carboxylic acid O-H stretch.

    • ~1620-1640 cm⁻¹: Absorbance from the C=C double bond of the acrylic system.

    • ~1500-1550 cm⁻¹ & ~1330-1370 cm⁻¹: Strong absorbances corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group.

Step 4: Definitive Structure Elucidation and Purity Assessment by ¹H NMR

  • Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) is the most definitive common technique for confirming the precise chemical structure and assessing the purity of an organic compound.

  • Procedure:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic proton is often best observed in DMSO.

    • Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm). Its presence is a strong confirmation.

    • Vinyl Protons (-CH=CH-): Two doublets between ~6.5 and 8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) is diagnostic of the (E)- or trans-configuration, which is the expected isomer.

    • Thiophene Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the thiophene ring.

    • Purity: Integrate all relevant peaks. The relative integrations should match the number of protons (1:1:1:1:1). The absence of significant unassignable peaks is an indicator of high purity. Any solvent residue peaks (e.g., acetone, ethyl acetate) should be identified and quantified if necessary.

Workflow for Incoming Quality Control

The following diagram illustrates the logical flow of the quality assessment process.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Decision start Receive Chemical doc_check 1. Documentation Review (Label, CoA) start->doc_check visual_check 2. Visual Inspection (Color, Form) doc_check->visual_check sol_test 3. Solubility Test visual_check->sol_test ftir 4. FT-IR Analysis (Confirm Functional Groups) sol_test->ftir nmr 5. ¹H NMR Analysis (Confirm Structure & Purity) ftir->nmr decision Data Consistent with Structure? nmr->decision pass PASS Release for Use decision->pass Yes fail FAIL Contact Supplier / Reject decision->fail No

Caption: Logical workflow for the quality control of incoming this compound.

Safe Handling and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. Information is derived from GHS classifications and general safety practices for acrylic acid derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as hazardous.[1]

  • Harmful if swallowed or inhaled (H302, H332).

  • Harmful in contact with skin (H312).

  • Causes skin and eye irritation (H315, H319).

  • May cause respiratory irritation (H335).

Mandatory PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

Recommended Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Room temperature storage is generally acceptable.[2]

  • Handling: Avoid creating dust. Use spark-proof tools and ensure equipment is grounded, as dusts can be explosive under certain conditions, a general precaution for fine organic powders.[11][12] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.

Conclusion

This compound is a commercially available and valuable building block for medicinal chemistry research, particularly in the development of antimicrobial and anti-inflammatory agents. Its successful application, however, is contingent on the procurement of high-purity material. By engaging with reputable suppliers and, most importantly, implementing a rigorous in-house quality control protocol involving spectroscopic verification, researchers can ensure the integrity of their starting material. This diligence is fundamental to generating reliable, reproducible data and advancing scientific discovery.

References

An In-depth Technical Guide to the Safe Handling of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive safety and handling guidelines for 3-(5-Nitrothiophen-2-yl)acrylic acid (CAS No. 50868-70-7). As a molecule combining the structural features of both an acrylic acid and an aromatic nitro compound, it presents a unique set of potential hazards that demand rigorous safety protocols. This guide synthesizes established safety data for these functional groups to offer a detailed framework for risk assessment, exposure control, and emergency preparedness. By elucidating the chemical rationale behind each procedural recommendation, this whitepaper aims to empower laboratory personnel to work with this compound in a manner that is both safe and scientifically sound.

Compound Profile and Hazard Identification

This compound is a solid, gray to brown in appearance, with a melting point of approximately 253°C. Its molecular structure incorporates two key functional groups that dictate its reactivity and toxicological profile: the acrylic acid moiety and the nitro-substituted thiophene ring.

  • Acrylic Acid Moiety: This functional group is known for its corrosivity and its propensity for hazardous polymerization, especially when exposed to heat, sunlight, or in the absence of an inhibitor.[1][2]

  • Nitroaromatic Moiety: Aromatic nitro compounds are recognized for their potential toxicity and, in some cases, explosive properties, particularly in polynitro-substituted molecules.[3][4] The nitro group is a strong electron-withdrawing group, which can influence the compound's reactivity and biological interactions.[5]

A summary of the known GHS hazard classifications for this compound includes warnings for skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 50868-70-7
Molecular Formula C₇H₅NO₄S
Molecular Weight 199.18 g/mol
Appearance Gray to brown solid
Melting Point 253 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H312, H315, H319, H332, H335

Risk Assessment and Mitigation Workflow

A thorough risk assessment must precede any handling of this compound. This involves a careful evaluation of the quantities being used, the nature of the experimental procedures, and the potential for exposure. The following workflow provides a structured approach to risk mitigation.

Risk_Assessment_Workflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Response start Identify Experimental Protocol assess_hazards Assess Compound-Specific Hazards (Corrosivity, Toxicity, Reactivity) start->assess_hazards evaluate_exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) assess_hazards->evaluate_exposure eng_controls Implement Engineering Controls (Fume Hood, Ventilation) evaluate_exposure->eng_controls ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) eng_controls->ppe admin_controls Establish Safe Work Practices (SOPs, Training) ppe->admin_controls execute_protocol Execute Experiment admin_controls->execute_protocol monitor Monitor for Deviations or Exposures execute_protocol->monitor emergency_prep Prepare Emergency Response (Spill Kit, First Aid) monitor->emergency_prep

Caption: Risk assessment and mitigation workflow for handling this compound.

Engineering Controls: The First Line of Defense

Due to the potential for respiratory irritation from fine powders and the general hazards of aromatic nitro compounds, all work with this compound must be conducted in a properly functioning chemical fume hood.[6] The fume hood serves to:

  • Contain solid particulates: Prevents the inhalation of fine powders during weighing and transfer.

  • Exhaust vapors: Although the compound is a solid with low volatility at room temperature, heating or reactions may produce vapors.

  • Provide a physical barrier: The sash of the fume hood offers a protective shield against unexpected splashes or reactions.

Ensure that the fume hood has been certified within the last year and that the airflow is adequate before beginning work.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Due to the corrosive nature of acrylic acids and the potential for skin irritation from nitroaromatic compounds, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[6] Double gloving is advisable, especially when handling larger quantities or for prolonged periods.

  • Eye Protection: Chemical splash goggles are required at all times to protect against contact with the solid material or solutions.[6][7]

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin.[6] Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for generating significant amounts of airborne dust outside of a containment system, a NIOSH-approved respirator may be required.

PPE_Selection compound This compound Hazards: Corrosive, Irritant, Toxic ppe_items Eye Protection Hand Protection Body Protection compound->ppe_items:goggles Prevents Eye Contact compound->ppe_items:gloves Prevents Skin Contact compound->ppe_items:coat Protects Skin/Clothing

Caption: Essential PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the stability of the compound and prevent accidental exposure or incompatible reactions.

Handling
  • Avoid the generation of dust. Use appropriate weighing techniques, such as weighing on paper in a fume hood, to minimize airborne particles.

  • Use non-sparking tools and equipment, especially when transferring the solid.[1][2]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[8]

  • Do not dry-heat the compound. Aromatic nitro compounds can be thermally sensitive and may decompose exothermically.

  • Be aware of potential incompatibilities. Avoid contact with strong oxidizing agents, strong bases, amines, and peroxides.[1][3][6]

Storage
  • Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[1][7]

  • Protect from direct sunlight and heat to prevent potential polymerization of the acrylic acid moiety.[1][2]

  • Store away from incompatible materials as listed above.[3][6]

  • The recommended storage temperature is room temperature. Do not refrigerate unless specified by the supplier, as this can cause some acrylic acid derivatives to crystallize out from their stabilizing inhibitors.[1]

Spill and Waste Management

Spill Response

In the event of a small spill:

  • Evacuate the immediate area and ensure proper ventilation (fume hood).

  • Wear the appropriate PPE as described in Section 4.

  • Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Using non-sparking tools, carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[1][2]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

For large spills, evacuate the laboratory, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal
  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[1][6]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable compound for research and development, but its dual-functional nature necessitates a cautious and informed approach to its handling. By understanding the inherent hazards of both the acrylic acid and nitroaromatic components, and by implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks and ensure a safe laboratory environment. A culture of safety, underscored by a thorough understanding of the chemical principles behind these guidelines, is paramount to the successful and responsible advancement of science.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid. The synthetic strategy is centered around the Knoevenagel-Doebner condensation, a reliable and efficient method for forming carbon-carbon double bonds. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, safety protocols, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction: Significance and Synthetic Strategy

This compound is a valuable heterocyclic compound. The nitrothiophene moiety is a key pharmacophore found in various compounds with significant biological activities, including antitubercular agents.[1] The acrylic acid functional group provides a versatile handle for further chemical modifications, making this molecule an important intermediate in the synthesis of more complex pharmaceutical agents and functional materials.[2]

The synthesis of this target molecule is efficiently achieved through the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[3][4] Specifically, we will employ the Doebner modification, which utilizes malonic acid as the active methylene compound and pyridine as both the solvent and a basic catalyst.[3][5] This modification is particularly advantageous as it facilitates a decarboxylation step following the initial condensation, directly yielding the desired α,β-unsaturated carboxylic acid.[3]

Reaction Mechanism and Rationale

The chosen synthetic route is the Knoevenagel-Doebner condensation between 5-nitro-2-thiophenecarboxaldehyde and malonic acid.

Overall Reaction:

Reaction Scheme

The reaction proceeds via the following key steps, catalyzed by pyridine and a catalytic amount of piperidine:

  • Enolate Formation : The basic catalyst, typically piperidine, deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent electron-withdrawing carboxyl groups, forming a resonance-stabilized enolate ion.[6]

  • Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-nitro-2-thiophenecarboxaldehyde to form a tetrahedral intermediate.[6][7]

  • Dehydration : This intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation : Under the reaction conditions (heating in pyridine), the intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final, more stable product, this compound.[3][5] The use of pyridine as the solvent is crucial for this final decarboxylation step.[5]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Key Properties
5-Nitro-2-thiophenecarboxaldehyde4521-33-9C₅H₃NO₃S157.15Yellow solid, mp: 75-77 °C
Malonic Acid141-82-2C₃H₄O₄104.06White crystalline solid, mp: 135-137 °C (decomposes)[8]
Pyridine110-86-1C₅H₅N79.10Colorless liquid, bp: 115 °C, strong odor
Piperidine110-89-4C₅H₁₁N85.15Colorless liquid, bp: 106 °C, amine-like odor
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46Corrosive liquid, ~37% in water
Ethanol64-17-5C₂H₆O46.07Volatile, flammable liquid
Laboratory Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Beakers, graduated cylinders, and funnels

  • Buchner funnel and vacuum flask for filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Safety and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazard SummaryHandling Precautions
5-Nitro-2-thiophenecarboxaldehyde Irritating to eyes, skin, and respiratory system.Avoid inhalation of dust. Prevent contact with skin and eyes.
Malonic Acid Harmful if swallowed. Causes serious eye damage and skin irritation. May cause respiratory irritation.[8][9]Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection.[8]
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Keep away from heat and open flames. Use only in a well-ventilated area.
Piperidine Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.Handle with extreme care. Avoid all contact. Use in a well-ventilated area away from ignition sources.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Wear appropriate PPE. Handle in a fume hood. Add acid to water, never the other way around.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Detailed Experimental Protocol

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask, combine 5-nitro-2-thiophenecarboxaldehyde (5.0 g, 31.8 mmol) and malonic acid (4.0 g, 38.4 mmol).

  • Add pyridine (25 mL) to the flask. The pyridine acts as both the solvent and the primary basic catalyst.

  • Add a catalytic amount of piperidine (0.3 mL, ~3.0 mmol) to the mixture using a syringe.

  • Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a heating mantle on a magnetic stirrer.

Step 2: Knoevenagel-Doebner Condensation
  • Begin stirring the mixture and gently heat it to reflux (approximately 115 °C).

  • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) by observing the disappearance of the starting aldehyde spot.

Step 3: Product Isolation and Work-up
  • After the reaction is complete, allow the dark-colored reaction mixture to cool to room temperature.

  • In a fume hood, slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold water and 20 mL of concentrated hydrochloric acid, while stirring vigorously.

  • A yellow to brown solid precipitate of the crude this compound will form.

  • Continue stirring the acidic mixture in an ice bath for about 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture can be heated for a few more minutes before being filtered hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

  • Appearance: Gray to brown solid.[11]

  • Yield: Typical yields for this reaction are in the range of 70-85%.

  • Melting Point: The reported melting point is approximately 253 °C.[11]

  • Molecular Formula: C₇H₅NO₄S[12]

  • Molecular Weight: 199.18 g/mol [12]

Suggested Spectroscopic Analysis:

  • ¹H NMR: Expected signals would include a doublet for the carboxylic acid proton, doublets for the vinylic protons (with a large coupling constant indicative of a trans configuration), and doublets for the thiophene ring protons.

  • ¹³C NMR: Signals corresponding to the carboxylic carbon, vinylic carbons, and the carbons of the nitrothiophene ring should be observed.

  • IR Spectroscopy (cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300), a C=O stretch (~1680), a C=C stretch (~1620), and strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches (~1520 and ~1340).

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification reagents Combine Reactants: 5-Nitro-2-thiophenecarboxaldehyde Malonic Acid Pyridine & Piperidine reflux Heat to Reflux (3-4 hours) reagents->reflux Stirring cool Cool to Room Temperature reflux->cool Reaction Complete precipitate Precipitate in Acidified Water (HCl) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Final Product recrystallize->dry end Pure this compound dry->end Characterize

Caption: Workflow for the synthesis of this compound.

Conclusion

The Knoevenagel-Doebner condensation provides an effective and straightforward method for the synthesis of this compound from commercially available starting materials. This protocol, which emphasizes safety and provides detailed procedural steps, can be reliably implemented to obtain the target compound in good yield and high purity. The resulting product serves as a key building block for further research in medicinal chemistry and materials science.

References

Application Notes and Protocols for Antimicrobial Assays Using 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

A Note from the Author

In the ever-evolving landscape of antimicrobial discovery, the exploration of novel chemical scaffolds is paramount to addressing the growing threat of drug resistance. This document serves as a comprehensive guide to the preliminary antimicrobial evaluation of 3-(5-Nitrothiophen-2-yl)acrylic acid , a compound of interest owing to its structural motifs known for bioactivity. We will move beyond a simple recitation of procedural steps, delving into the rationale behind the methodologies and the interpretation of the data you will generate. Our focus is on empowering you, the researcher, to conduct these assays with a deep understanding of the underlying principles, ensuring the generation of robust and reliable data. This guide is structured to provide a logical workflow, from the foundational understanding of the compound to the practical execution of key antimicrobial susceptibility tests.

Introduction to this compound: A Compound of Interest

This compound belongs to a class of compounds that merge the structural features of a nitrothiophene and an acrylic acid moiety. The nitro group, particularly on a heterocyclic ring, is a well-established pharmacophore in antimicrobial agents.[1][2][3] Its presence often confers a mechanism of action dependent on bioreduction within the microbial cell.[4][5][6] The acrylic acid portion of the molecule provides a reactive Michael acceptor and can influence the compound's solubility and interaction with biological targets.[7][8]

The Scientific Rationale: Why Investigate This Compound?

The investigation into the antimicrobial properties of this compound is underpinned by the known activities of related compounds. Nitro-heterocyclic compounds, such as nitrofurans and nitroimidazoles, are clinically used antimicrobial agents.[9] Their mode of action typically involves the enzymatic reduction of the nitro group by microbial nitroreductases to form highly reactive, cytotoxic radical species that can damage cellular macromolecules, including DNA.[1][6][10] This targeted activation within the microbial cell provides a degree of selectivity. Thiophene derivatives have also demonstrated a broad spectrum of pharmacological activities, including antimicrobial effects.[9][11] The combination of these two moieties in this compound makes it a compelling candidate for antimicrobial screening.

Physicochemical Properties: A Practical Overview

A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible antimicrobial assays.

PropertyValue/InformationSource
Molecular Formula C₇H₅NO₄S[12]
Molecular Weight 199.18 g/mol [12]
Appearance Likely a solid at room temperature.Inferred from related compounds
Solubility While specific data for this compound is not readily available, it is anticipated to have low solubility in water and higher solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.Inferred from structure
Stability Stability in solution should be determined empirically. It is recommended to prepare fresh stock solutions for each experiment or store aliquots at -20°C or lower for short periods.General laboratory practice

The Cornerstone of Antimicrobial Discovery: Susceptibility Testing

Antimicrobial susceptibility testing (AST) is the bedrock of evaluating a compound's potential as an antimicrobial agent. The primary goal is to determine the lowest concentration of the drug that can inhibit the growth of or kill a specific microorganism. We will focus on two widely accepted and standardized methods: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and Disk Diffusion for a qualitative assessment of susceptibility.

Mechanism of Action: The Nitro-Reduction Hypothesis

The proposed antimicrobial mechanism of this compound centers on the bioreductive activation of its nitro group. This process is a key concept to grasp as it informs the interpretation of your results.

G cluster_cell Bacterial Cell Compound This compound (Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., NfsA, NfsB) Compound->Nitroreductase Enters cell Radical Nitro Anion Radical Nitroreductase->Radical 1e- reduction Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Further reduction Damage Cellular Damage Intermediates->Damage DNA DNA Damage Damage->DNA Proteins Protein Dysfunction Damage->Proteins CellDeath Cell Death DNA->CellDeath Proteins->CellDeath

Caption: Proposed mechanism of action of this compound.

This pathway highlights that the compound is likely a prodrug , remaining relatively inert until it is activated by specific enzymes within the target bacteria.[1][3] This activation leads to the generation of reactive species that are the ultimate effectors of cell death.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI). Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Preparation of Stock Solutions: The Critical First Step

Accurate preparation of the compound's stock solution is fundamental to the entire experimental workflow.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the desired stock concentration. A common starting concentration is 10 mg/mL.

  • Weigh the compound accurately. Using an analytical balance, weigh the required amount of this compound powder.

  • Dissolve the compound. Add the appropriate volume of sterile DMSO to the powder. For a 10 mg/mL stock, add 1 mL of DMSO for every 10 mg of compound.

  • Ensure complete dissolution. Vortex the solution thoroughly until all the powder is dissolved. Gentle warming may be necessary but should be done with caution to avoid degradation.

  • Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Store appropriately. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or below to minimize freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as the solvent: DMSO is a common solvent for organic compounds with low aqueous solubility. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically <1%).

  • Sterilization: Filtering the stock solution prevents contamination of the assays.

  • Aliquoting and freezing: This preserves the stability of the compound and prevents repeated freezing and thawing, which can lead to degradation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC): A Quantitative Assessment

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Stock Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) SerialDilute Perform 2-fold Serial Dilutions of Compound in CAMHB Stock->SerialDilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilute SerialDilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Controls Set up Controls: - Growth Control (no compound) - Sterility Control (no bacteria) Controls->Incubate Read Read Results: Observe for Turbidity Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol:

  • Prepare the bacterial inoculum. From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum. Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial dilutions of the compound. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound at the desired starting concentration (prepared from the stock solution) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Set up controls.

    • Growth Control (Well 11): 100 µL of CAMHB and 100 µL of the diluted bacterial inoculum.

    • Sterility Control (Well 12): 200 µL of uninoculated CAMHB.

  • Inoculate the wells. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Determining the Minimum Bactericidal Concentration (MBC): Bacteriostatic vs. Bactericidal

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Subculture onto agar plates. Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubate. Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine the MBC. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, or that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.

Data Interpretation:

MBC/MIC RatioInterpretation
≤ 4Bactericidal
> 4Bacteriostatic
Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Protocol:

  • Prepare the bacterial inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate the MHA plate. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry. Let the plate sit for 5-15 minutes with the lid slightly ajar to allow the inoculum to dry.

  • Prepare and apply the disks. Impregnate sterile paper disks with a known concentration of this compound. Aseptically place the disks on the inoculated MHA plate, ensuring they are firmly in contact with the agar.

  • Incubate. Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure the zones of inhibition. After incubation, measure the diameter of the zones of no growth around each disk in millimeters.

Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. By understanding the scientific principles behind these assays and executing them with precision, researchers can generate high-quality data to inform the next steps in the drug discovery pipeline. Positive results from these assays would warrant further investigation, including cytotoxicity studies against mammalian cell lines, in vivo efficacy studies in animal models of infection, and more in-depth mechanistic studies to confirm the role of nitroreductases. The journey from a compound of interest to a potential therapeutic is long and challenging, but it begins with the rigorous and well-understood application of these fundamental antimicrobial assays.

References

Application Notes and Protocols for Enzyme Inhibition Screening with 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 3-(5-Nitrothiophen-2-yl)acrylic acid

This compound is a small molecule featuring a nitro-substituted thiophene ring linked to an acrylic acid moiety. The convergence of these chemical features suggests a compelling potential for this compound to act as an enzyme inhibitor. The nitro group, a strong electron-withdrawing group, can participate in crucial hydrogen bonding interactions within an enzyme's active site, a characteristic observed in other nitro-containing inhibitors like certain chalcone derivatives that target cyclooxygenases (COX)[1]. Furthermore, the thiophene ring is a well-established scaffold in medicinal chemistry, with derivatives known to inhibit enzymes such as lactoperoxidase[2]. The acrylic acid portion of the molecule also contributes to its potential as an inhibitor, as demonstrated by other acrylic acid derivatives that have shown inhibitory activity against enzymes like urease and α-glucosidase[3].

While the specific enzyme targets of this compound are not yet fully elucidated, its structural alerts point towards several promising enzyme classes for screening. Notably, some nitrothiophene compounds are thought to exert their biological effects through nucleophilic attack by intracellular thiols[4], suggesting that enzymes with critical cysteine residues in their active sites, such as certain proteases, could be susceptible to inhibition.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically screen this compound for enzyme inhibitory activity. We will delve into robust protocols for initial screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition. The methodologies described herein are designed to be adaptable to a variety of enzyme targets and assay formats, providing a solid foundation for your investigations.

Part 1: Initial Enzyme Inhibition Screening

The primary goal of the initial screening is to identify if this compound exhibits any inhibitory effect on a panel of selected enzymes. The choice of enzymes for this initial screen should be guided by the structural features of the compound. Based on the literature for related compounds, a logical starting panel could include:

  • A Cysteine Protease (e.g., Papain): To investigate the potential for interaction with active site thiols.

  • Urease: Based on the inhibitory activity of other acrylic acid derivatives[3].

  • α-Glucosidase: Another target of acrylic acid derivatives[3].

  • Cyclooxygenase (COX-1 and COX-2): Given the role of the nitro group in inhibiting these enzymes in other molecular contexts[1].

  • A Peroxidase (e.g., Horseradish Peroxidase): As a representative for potential inhibition of oxidoreductases.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a general method for a 96-well plate-based colorimetric assay, which is a common high-throughput screening method[5].

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (stock solution in DMSO)

  • Assay Buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Add this compound or DMSO (control) to wells prep_enzyme Add enzyme solution to all wells prep_inhibitor->prep_enzyme Next prep_incubate Pre-incubate inhibitor and enzyme prep_enzyme->prep_incubate Next add_substrate Initiate reaction by adding substrate prep_incubate->add_substrate Next measure Measure absorbance at regular intervals add_substrate->measure Next calc_rate Calculate initial reaction rates measure->calc_rate Next calc_inhibition Determine percent inhibition calc_rate->calc_inhibition Final Step

Caption: Workflow for the initial enzyme inhibition screening assay.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up the 96-well plate:

    • Test wells: Add 2 µL of the 10 mM stock solution of this compound.

    • Positive control wells (no inhibitor): Add 2 µL of DMSO.

    • Blank wells (no enzyme): Add 2 µL of DMSO.

  • Add 178 µL of assay buffer to all wells.

  • Add 10 µL of the enzyme solution to the test and positive control wells. Add 10 µL of assay buffer to the blank wells. The final concentration of the inhibitor in the test wells will be 100 µM, and the final DMSO concentration should be 1% in all wells.

  • Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes. This allows for any interaction between the inhibitor and the enzyme before the substrate is introduced.

  • Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Km) to facilitate the detection of competitive inhibitors[6].

  • Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength appropriate for the specific assay.

  • Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] * 100

Data Interpretation:

A significant percentage of inhibition (typically >50%) at the screening concentration suggests that this compound is a potential inhibitor of the tested enzyme and warrants further investigation.

Part 2: Determination of IC50

Once inhibitory activity is confirmed, the next step is to determine the potency of the inhibitor by calculating its IC50 value. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions[7].

Protocol 2: IC50 Determination by Dose-Response Assay

Materials:

  • Same as Protocol 1.

Experimental Workflow:

G cluster_prep Serial Dilution & Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis serial_dilution Prepare serial dilutions of the inhibitor plate_setup Add diluted inhibitor, enzyme, and buffer to plate serial_dilution->plate_setup Next add_substrate Initiate reaction with substrate plate_setup->add_substrate Next measure Measure kinetic reads add_substrate->measure Next calc_inhibition Calculate % inhibition for each concentration measure->calc_inhibition Next plot_curve Plot % inhibition vs. log[Inhibitor] calc_inhibition->plot_curve Next fit_curve Fit data to a sigmoidal dose-response curve plot_curve->fit_curve Next determine_ic50 Determine IC50 from the curve fit_curve->determine_ic50 Final Step

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO. A 10-point, 3-fold serial dilution is a good starting point, covering a wide concentration range.

  • Set up the 96-well plate as in Protocol 1, but instead of a single inhibitor concentration, add 2 µL of each dilution to respective wells.

  • Follow steps 3-8 from Protocol 1 to obtain the initial reaction rates for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[7].

Table 1: Example Data for IC50 Determination

[Inhibitor] (µM)log[Inhibitor]% Inhibition
100295.2
33.31.5288.1
11.11.0575.4
3.70.5752.3
1.20.0828.9
0.4-0.4010.5
0.1-1.002.1
0-0

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into how the inhibitor interacts with the enzyme[8]. This is typically achieved by performing enzyme kinetic studies at various substrate and inhibitor concentrations.

Protocol 3: Kinetic Analysis of Inhibition Mechanism

Materials:

  • Same as Protocol 1.

Experimental Workflow:

G cluster_prep Experimental Setup cluster_reaction Data Acquisition cluster_analysis Data Analysis & Interpretation prep_matrix Prepare a matrix of varying substrate and inhibitor concentrations run_assays Run enzyme assays for each condition prep_matrix->run_assays Next measure_rates Measure initial reaction rates (V₀) run_assays->measure_rates Next plot_data Generate Lineweaver-Burk or Michaelis-Menten plots measure_rates->plot_data Next analyze_plots Analyze changes in Km and Vmax plot_data->analyze_plots Next determine_mechanism Determine the mechanism of inhibition analyze_plots->determine_mechanism Final Step

Caption: Workflow for determining the mechanism of enzyme inhibition.

Step-by-Step Procedure:

  • Select a range of substrate concentrations, typically from 0.2 to 5 times the Km value of the enzyme[6].

  • Choose several fixed concentrations of this compound, including zero (no inhibitor). These concentrations should be around the determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Perform a series of enzyme assays, measuring the initial reaction rate (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a double-reciprocal plot, such as a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

  • Analyze the plot to determine the mechanism of inhibition based on the changes in the apparent Km and Vmax values.

Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis[9].
Non-competitive DecreasesUnchangedLines intersect on the x-axis[9].
Uncompetitive DecreasesDecreasesLines are parallel[9].
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant[8].

Conclusion and Future Directions

These application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can efficiently screen for inhibitory activity, determine the potency of the compound, and gain valuable insights into its mechanism of action. Positive results from these initial studies would warrant further investigation, including more advanced biophysical techniques to confirm direct binding to the target enzyme and structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity of this promising scaffold. The structural features of this compound, supported by the inhibitory activities of related compounds, make it a compelling candidate for further exploration in the field of drug discovery.

References

Application Notes and Protocols for the Development of 3-(5-Nitrothiophen-2-yl)acrylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Nitrothiophene Scaffold

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents.[1] The 3-(5-nitrothiophen-2-yl)acrylic acid scaffold is a promising starting point for medicinal chemistry campaigns. The nitrothiophene moiety is a recognized pharmacophore, particularly in the realm of antimicrobial agents, while the acrylic acid portion offers a versatile handle for chemical modification. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of novel compounds based on this scaffold, tailored for researchers and professionals in drug development.

The rationale for exploring derivatives of this scaffold is rooted in the known biological activities of nitroaromatic compounds.[2] The electron-withdrawing nature of the nitro group is crucial for its mechanism of action, which often involves bioreduction in hypoxic environments, such as those found in solid tumors or sites of bacterial infection, to form cytotoxic radicals.[3] By modifying the acrylic acid portion, we can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

Chemical Synthesis and Derivatization

The journey from the starting scaffold to a library of potential drug candidates involves a systematic synthetic approach. This section outlines the synthesis of the core scaffold and subsequent derivatization strategies.

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

The synthesis of the parent compound, this compound, is efficiently achieved through a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.[4][5]

Materials:

  • 5-nitrothiophene-2-carboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl), 6M

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitrothiophene-2-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (20 mL).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture by adding 6M HCl dropwise with stirring in an ice bath until a precipitate forms.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis of the Core Scaffold

G cluster_0 Synthesis of this compound start Start Materials: 5-nitrothiophene-2-carboxaldehyde Malonic Acid reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) start->reaction workup Acidification with HCl Precipitation reaction->workup purification Filtration & Recrystallization (Ethanol) workup->purification product Product: This compound purification->product

Caption: Knoevenagel-Doebner synthesis workflow.

Protocol 2: Derivatization of the Carboxylic Acid - Amide Synthesis

Amide bond formation is a robust method for creating a diverse library of derivatives. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as N-hydroxybenzotriazole (HOBt) is a standard and effective method.[6][7]

Materials:

  • This compound

  • Substituted amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add the substituted amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: Derivatization of the Carboxylic Acid - Ester Synthesis

Fischer esterification provides a straightforward method for converting the carboxylic acid to various esters, which can alter the compound's lipophilicity and cell permeability.[8][9]

Materials:

  • This compound

  • Substituted alcohol (used as solvent or in excess)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography if necessary.

Biological Evaluation: Screening for Therapeutic Potential

A systematic biological evaluation is critical to identify promising lead compounds. Based on the nitrothiophene core, initial screening should focus on antimicrobial and anticancer activities.

Mechanism of Action: The Role of Nitroreductases

The biological activity of nitroaromatic compounds is often dependent on their activation by nitroreductase enzymes.[1][2] These enzymes, present in many bacteria and in the hypoxic regions of tumors, reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[10] These intermediates can induce cellular damage through the generation of reactive oxygen species and covalent modification of macromolecules like DNA and proteins.[11]

G cluster_1 Bioactivation of Nitrothiophene Derivatives Prodrug Nitrothiophene Prodrug (R-NO2) Nitroreductase Nitroreductase (e.g., in bacteria, hypoxic tumors) Prodrug->Nitroreductase Reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Nitroreductase->Intermediates CellularDamage Cellular Damage (DNA damage, protein adducts) Intermediates->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Bioactivation of nitroaromatic compounds.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Cytotoxicity Assay - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds against cancer cell lines, as described in ISO 10993-5.[14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Assay Purpose Endpoint Key Considerations
Broth Microdilution Determine antibacterial efficacyMinimum Inhibitory Concentration (MIC)Follow CLSI guidelines for standardization.[12][13]
MTT Assay Assess cytotoxicity against cancer cellsIC₅₀ (Half-maximal inhibitory concentration)Ensure appropriate cell density and incubation times.[14][15]

Early ADME-Tox Profiling

To increase the likelihood of a compound's success in later stages of drug development, it is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties early on.[16]

Protocol 6: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[17][18]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.

  • Initiate the reaction by adding an NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 7: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract or the blood-brain barrier.[3][19]

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound solution

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the test compound solution to the donor wells.

  • Add buffer to the acceptor wells.

  • Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Drug Development Workflow

G cluster_2 Drug Discovery and Development Pipeline Synthesis Synthesis & Derivatization PrimaryScreening Primary Screening (Antimicrobial & Anticancer) Synthesis->PrimaryScreening HitIdent Hit Identification PrimaryScreening->HitIdent ADMETox Early ADME-Tox Profiling (Metabolic Stability, Permeability) HitIdent->ADMETox LeadOpt Lead Optimization ADMETox->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Integrated drug discovery workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of new therapeutic agents. By employing systematic synthetic strategies and a robust panel of in vitro biological and ADME-Tox assays, researchers can efficiently explore the chemical space around this core structure. This integrated approach, combining rational design with empirical testing, is essential for identifying and optimizing lead candidates with the potential for clinical success.

References

Application Notes and Protocols for Assessing the Anti-Tuberculosis Potential of Nitrothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Nitroaromatics in the Fight Against Tuberculosis

The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the promising candidates are nitroaromatic compounds, a class of molecules that includes the recently approved drugs delamanid and pretomanid. Nitrothiophenes, a subset of this class, have demonstrated significant potential, exhibiting potent activity against both replicating and non-replicating Mtb.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tuberculosis potential of novel nitrothiophene derivatives. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and logical progression from initial screening to preclinical evaluation.

Section 1: Foundational Principles - Understanding the Nitrothiophene Prodrug Strategy

A critical aspect of nitrothiophene activity is their nature as prodrugs. This means they are administered in an inactive form and require bioactivation within the mycobacterium to exert their therapeutic effect. This activation is a key differentiator and a central focus of our assessment strategy.

Mechanism of Activation: The primary mechanism involves the reduction of the nitro group by a mycobacterial-specific enzyme, the deazaflavin (F420)-dependent nitroreductase (Ddn). This enzymatic reaction generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to Mtb and lead to bacterial cell death. Understanding this activation pathway is paramount, as resistance can emerge through mutations in the genes responsible for Ddn or the biosynthesis of its cofactor, F420.

Key Advantages of the Prodrug Approach:

  • Target Specificity: The reliance on a mycobacterial enzyme for activation contributes to the selective toxicity of nitrothiophenes against Mtb, potentially reducing off-target effects in the host.

  • Efficacy Against Persistent Bacteria: The generated reactive nitrogen species can kill non-replicating or "persistent" Mtb, a crucial attribute for shortening treatment duration and preventing relapse.

Section 2: A Hierarchical Approach to In Vitro Assessment

A structured, multi-tiered approach to in vitro testing is essential for efficiently identifying and characterizing promising nitrothiophene candidates. This process begins with broad primary screening and progresses to more detailed secondary and mechanistic assays.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Tier 1: Primary Screening"; bgcolor="#F1F3F4"; "Primary_Screening" [label="Initial Hit Identification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MABA" [label="Microplate Alamar Blue Assay (MABA)\n(vs. M. tuberculosis H37Rv)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Primary_Screening" -> "MABA" [label="Determine MIC"]; }

subgraph "cluster_1" { label="Tier 2: Potency & Selectivity"; bgcolor="#F1F3F4"; "Potency_Selectivity" [label="Hit Validation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intracellular_Assay" [label="Intracellular Activity Assay\n(Macrophage Infection Model)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(e.g., MTT on Mammalian Cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; "NRP_Assay" [label="Activity vs. Non-Replicating Mtb\n(e.g., Hypoxia Model)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Potency_Selectivity" -> "Intracellular_Assay" [label="Assess Intracellular Efficacy"]; "Potency_Selectivity" -> "Cytotoxicity_Assay" [label="Determine Selectivity Index"]; "Potency_Selectivity" -> "NRP_Assay" [label="Evaluate Sterilizing Potential"]; }

subgraph "cluster_2" { label="Tier 3: Mechanism of Action"; bgcolor="#F1F3F4"; "MoA" [label="Elucidation of Mechanism", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ddn_Assay" [label="F420-Dependent Nitroreductase (Ddn) Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; "NO_Assay" [label="Nitric Oxide (NO) Release Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; "MoA" -> "Ddn_Assay" [label="Confirm Prodrug Activation"]; "MoA" -> "NO_Assay" [label="Measure Active Metabolite"]; }

subgraph "cluster_3" { label="Tier 4: Preclinical Evaluation"; bgcolor="#F1F3F4"; "Preclinical" [label="In Vivo Assessment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PK_Studies" [label="Pharmacokinetic (PK) Profiling", fillcolor="#FFFFFF", fontcolor="#202124"]; "Efficacy_Model" [label="In Vivo Efficacy Model\n(Murine TB Model)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Preclinical" -> "PK_Studies" [label="Determine ADME Properties"]; "Preclinical" -> "Efficacy_Model" [label="Evaluate In Vivo Efficacy"]; }

"MABA" -> "Potency_Selectivity" [lhead="cluster_1", label="Active Compounds", style=dashed, color="#5F6368"]; "Intracellular_Assay" -> "MoA" [lhead="cluster_2", label="Potent & Selective Hits", style=dashed, color="#5F6368"]; "Cytotoxicity_Assay" -> "MoA" [style=invis]; "NRP_Assay" -> "MoA" [style=invis]; "Ddn_Assay" -> "Preclinical" [lhead="cluster_3", label="Confirmed MoA", style=dashed, color="#5F6368"]; "NO_Assay" -> "Preclinical" [style=invis]; } Hierarchical workflow for assessing nitrothiophene anti-TB potential.

Tier 1: Primary Screening for Anti-mycobacterial Activity

The initial step is to determine the direct inhibitory effect of the nitrothiophene compounds on the growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[1][2]

Protocol 1: Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

Principle: This colorimetric assay utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active (i.e., growing) mycobacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Nitrothiophene compounds dissolved in DMSO

  • Positive control (e.g., Rifampicin) and negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Plating: Prepare serial two-fold dilutions of the nitrothiophene compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.

  • Second Incubation: Re-seal the plates and incubate for an additional 24-48 hours.

  • Reading Results: The MIC is the lowest drug concentration that remains blue. The wells with bacterial growth will turn pink.

Data Interpretation: A low MIC value indicates high potency against replicating Mtb. Compounds exhibiting an MIC ≤ 10 µg/mL are typically prioritized for further investigation.

Parameter Typical Value/Range Significance
MIC ≤ 10 µg/mLIndicates potent activity against replicating Mtb.
Positive Control (Rifampicin) Expected MIC rangeValidates assay performance.
Negative Control (DMSO) Pink (Growth)Confirms bacterial viability and absence of vehicle toxicity.
Tier 2: Assessing Potency, Selectivity, and Activity Against Persistent Mtb

Compounds that demonstrate promising primary activity are advanced to secondary assays to evaluate their intracellular efficacy, selectivity for mycobacteria over mammalian cells, and their potential to kill non-replicating Mtb.

Protocol 2: Intracellular Activity in a Macrophage Infection Model

Principle: Mtb is an intracellular pathogen, primarily residing within macrophages. This assay assesses the ability of a compound to penetrate the host cell and kill the intracellular bacteria. A luciferase-expressing Mtb strain can be used for a more rapid, luminescence-based readout of bacterial viability.[5][6][7]

Materials:

  • RAW 264.7 murine macrophage cell line (or THP-1 human monocytic cell line)

  • DMEM supplemented with 10% FBS

  • Luciferase-expressing M. tuberculosis H37Rv

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophage monolayer with luciferase-expressing Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash: Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh media containing serial dilutions of the nitrothiophene compounds to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis: Lyse the macrophages to release the intracellular bacteria.

  • Luminescence Reading: Add the luciferase substrate and measure the luminescence, which is proportional to the number of viable bacteria.

Data Interpretation: A significant reduction in luminescence compared to the untreated control indicates potent intracellular activity. The 50% effective concentration (EC50) can be calculated.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Principle: To ensure that the anti-mycobacterial activity is not due to general toxicity, the compounds are tested against a mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9][10]

Materials:

  • Mammalian cell line (e.g., HepG2 or A549)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the nitrothiophene compounds to the cells.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Interpretation: The 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI) is then calculated as CC50/MIC. An SI > 10 is generally considered desirable.

Protocol 4: Activity Against Non-Replicating Persistent (NRP) Mtb

Principle: To evaluate the sterilizing potential of a compound, its activity against non-replicating Mtb must be assessed. The "Wayne model" of hypoxia is a commonly used in vitro method to induce a state of non-replicating persistence.[11][12][13]

Materials:

  • M. tuberculosis H37Rv

  • Dubos Tween Albumin Broth

  • Screw-cap tubes with a defined headspace ratio

  • Stir bars

Procedure:

  • Culture Setup: Inoculate Mtb into the specialized tubes with a high culture volume to headspace ratio.

  • Induction of Hypoxia: Allow the bacteria to grow with slow stirring. As oxygen is consumed, the culture will enter a state of non-replicating persistence.

  • Compound Addition: Once the NRP state is established (typically monitored by methylene blue decolorization), add the nitrothiophene compounds.

  • Incubation: Continue incubation for a defined period (e.g., 7-14 days).

  • Viability Assessment: Determine the number of viable bacteria by plating serial dilutions of the culture and counting colony-forming units (CFU).

Data Interpretation: A significant reduction in CFU compared to the untreated control indicates activity against NRP Mtb, a key characteristic of a potentially sterilizing drug.

Assay Parameter Desirable Outcome Rationale
Intracellular Activity EC50Low value, comparable to MICDemonstrates ability to reach and kill Mtb in its natural niche.
Cytotoxicity CC50High valueIndicates low toxicity to host cells.
Selectivity Index (SI) CC50/MIC> 10Quantifies the therapeutic window.
NRP Activity Log10 CFU reductionSignificant reductionSuggests potential to shorten TB treatment duration.

Section 3: Unraveling the Mechanism of Action

For nitrothiophene candidates, it is crucial to confirm that their activity is mediated through the expected prodrug activation pathway.

dot graph "Nitrothiophene_Activation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Nitrothiophene" [label="Nitrothiophene\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ddn" [label="Ddn\n(F420-dependent\nNitroreductase)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "F420_reduced" [label="F420H2\n(Reduced Cofactor)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "F420_oxidized" [label="F420\n(Oxidized Cofactor)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reactive_Intermediate" [label="Reactive Nitrogen\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; "NO" [label="Nitric Oxide (NO)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Death" [label="Mycobacterial\nCell Death", shape=doubleoctagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Nitrothiophene" -> "Reactive_Intermediate" [label="Reduction"]; "Ddn" -> "Reactive_Intermediate" [arrowhead=none]; "F420_reduced" -> "Ddn" [label="e- donor"]; "Ddn" -> "F420_oxidized"; "Reactive_Intermediate" -> "NO"; "NO" -> "Cell_Death" [label="Cytotoxicity"]; } Mechanism of nitrothiophene activation in M. tuberculosis.

Protocol 5: F420-Dependent Nitroreductase (Ddn) Assay

Principle: This assay determines if the nitrothiophene is a substrate for the Ddn enzyme. A surrogate system using the non-pathogenic, fast-growing Mycobacterium smegmatis engineered to express the Mtb Ddn enzyme is often employed for safety and efficiency.

Materials:

  • Wild-type M. smegmatis

  • M. smegmatis expressing Mtb Ddn

  • Appropriate growth medium

  • Nitrothiophene compound

Procedure:

  • Culture Growth: Grow both wild-type and Ddn-expressing M. smegmatis to mid-log phase.

  • MIC Determination: Determine the MIC of the nitrothiophene compound against both strains using a broth microdilution method similar to MABA.

Data Interpretation: If the compound is activated by Ddn, the Ddn-expressing strain will be significantly more susceptible (i.e., have a much lower MIC) than the wild-type strain. This provides strong evidence for the intended mechanism of action.

Protocol 6: Nitric Oxide (NO) Release Assay

Principle: This assay directly measures the production of nitric oxide, the key cytotoxic molecule, upon activation of the nitrothiophene. The Griess assay, which detects nitrite (a stable breakdown product of NO), is a common method for this purpose.[14]

Materials:

  • Ddn-expressing M. smegmatis culture supernatant or purified Ddn enzyme

  • Nitrothiophene compound

  • Griess reagent kit

Procedure:

  • Reaction Setup: Incubate the nitrothiophene compound with either the supernatant from the Ddn-expressing M. smegmatis culture or with the purified Ddn enzyme and its cofactor F420H2.

  • Griess Reaction: At various time points, take aliquots of the reaction mixture and add the Griess reagents according to the manufacturer's protocol.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, and therefore NO, produced.

Data Interpretation: A time-dependent increase in absorbance in the presence of the Ddn enzyme confirms that the nitrothiophene is activated to release nitric oxide.

Section 4: Advancing to Preclinical Evaluation

Promising candidates with a confirmed mechanism of action and a favorable in vitro profile are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in an animal model of tuberculosis.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.

Key Parameters to Assess:

  • Solubility and Permeability: Assessed using in vitro assays (e.g., PAMPA) to predict oral absorption.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes to predict in vivo clearance.

  • Plasma Protein Binding: Determines the fraction of free, active drug.

  • In Vivo PK Study: A single-dose study in mice or rats to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

In Vivo Efficacy in a Murine Model of TB

Principle: The murine model of chronic TB infection is the gold standard for preclinical efficacy testing of new anti-TB drugs.

Protocol 7: Murine Model of Chronic TB Infection

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis H37Rv or Erdman strain

  • Aerosol infection chamber

  • Nitrothiophene compound formulated for oral gavage

  • Standard TB drugs for positive control groups (e.g., isoniazid and rifampicin)

Procedure:

  • Infection: Infect mice with a low-dose aerosol of Mtb to establish a lung infection.

  • Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks to establish a chronic phase.

  • Treatment: Administer the nitrothiophene compound (at various doses), vehicle control, and positive control drugs to different groups of mice, typically via oral gavage, 5 days a week.

  • Duration: Treatment is typically carried out for 4-8 weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).

Data Interpretation: Efficacy is measured by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the untreated control group. A statistically significant reduction in bacterial burden demonstrates in vivo efficacy.

Stage Key Objective Primary Method(s)
Pharmacokinetics Determine ADME propertiesIn vitro ADME assays, single-dose PK in mice
In Vivo Efficacy Evaluate ability to control Mtb infectionMurine model of chronic TB infection

Conclusion

The systematic and multi-tiered approach outlined in these application notes provides a robust framework for the comprehensive evaluation of nitrothiophene-based anti-tuberculosis drug candidates. By integrating in vitro potency and selectivity assays with mechanistic studies and preclinical in vivo models, researchers can efficiently identify and advance the most promising compounds toward clinical development. This rigorous, evidence-based progression is essential to unlock the full potential of nitrothiophenes and contribute to the development of new, more effective treatments for tuberculosis.

References

Application Note & Protocol: In Vitro Antibacterial Efficacy of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Nitroaromatic compounds, particularly those containing a thiophene moiety, have garnered significant interest due to their potent and often unique mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-(5-Nitrothiophen-2-yl)acrylic acid , a promising nitrothiophene derivative, against a panel of clinically relevant bacterial strains.

The protocols detailed herein are grounded in established methodologies, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each procedural choice, empowering researchers to not only execute the experiments but also to critically interpret the results.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is paramount for accurate in vitro testing.

PropertyValueSource
Molecular Formula C₇H₅NO₄S--INVALID-LINK--[1]
Molecular Weight 199.18 g/mol --INVALID-LINK--[1]
LogP 1.7541--INVALID-LINK--[1]
Solubility While specific data is not readily available, its organic structure suggests poor solubility in water and good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).--INVALID-LINK--[2]

Hypothesized Mechanism of Action

Nitro-substituted heterocyclic compounds, including nitrothiophenes, frequently function as prodrugs.[3][4] Their antibacterial activity is often contingent upon the enzymatic reduction of the nitro group by bacterial nitroreductases.[3][4] This bioactivation process generates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly reactive and can induce widespread cellular damage by targeting microbial DNA, ribosomes, and other critical macromolecules. This multi-targeted assault is a key advantage, as it may slow the development of bacterial resistance.

It is hypothesized that this compound follows this established mechanism. The acrylic acid moiety may influence the compound's uptake and interaction with the bacterial cell.

Mechanism_of_Action Compound This compound (Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., NfsA, NfsB) Compound->Nitroreductase Uptake & Reduction ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Bioactivation Targets Cellular Targets (DNA, Ribosomes, Enzymes) ReactiveIntermediates->Targets Damage CellDeath Bacterial Cell Death Targets->CellDeath Leads to

Caption: Hypothesized bioactivation pathway of this compound.

Experimental Protocols

Part 1: Preparation of Stock Solutions and Media

1.1. Compound Stock Solution (10 mg/mL):

  • Rationale: A high-concentration stock in a suitable solvent is necessary for serial dilutions. DMSO is a common choice for poorly water-soluble compounds.

  • Protocol:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store at -20°C. Note: It is crucial to perform a preliminary solubility test to confirm the compound's stability and solubility in DMSO at the desired concentration.

1.2. Bacterial Culture Media:

  • Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended medium for susceptibility testing of most aerobic bacteria.[5][6][7]

  • Protocol:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Autoclave for sterilization.

    • Allow the medium to cool to room temperature before use.

Part 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.[5][6][7]

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution in 96-Well Plate Stock->Dilution Incubation Incubate at 37°C for 16-20 hours Dilution->Incubation Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Readout Visual Inspection for Bacterial Growth (Turbidity) Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

2.1. Bacterial Strains:

  • Rationale: A panel of Gram-positive and Gram-negative bacteria, including quality control strains from the American Type Culture Collection (ATCC), should be used.[8][9]

  • Recommended Strains:

    • Staphylococcus aureus ATCC 29213

    • Enterococcus faecalis ATCC 29212

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

2.2. Broth Microdilution Protocol:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2-12 of a sterile 96-well microtiter plate.

    • In well 1, add 100 µL of the compound stock solution (or a pre-diluted working solution).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.

    • Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11).

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

3.1. Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.

Quality Control

Rationale: To ensure the validity of the results, quality control (QC) must be performed in parallel with each experiment. This involves testing the susceptibility of standard ATCC strains to well-characterized antibiotics.[10][11]

QC StrainControl AntibioticExpected MIC Range (µg/mL)
S. aureus ATCC 29213Vancomycin0.5 - 2
E. faecalis ATCC 29212Ampicillin0.5 - 2
E. coli ATCC 25922Ciprofloxacin0.004 - 0.015
P. aeruginosa ATCC 27853Gentamicin0.5 - 2

Note: These ranges are illustrative and should be confirmed against the latest CLSI M100 document.

Data Interpretation and Presentation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format.

Example Data Table:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213482Bactericidal
E. coli ATCC 259228>64>8Bacteriostatic
P. aeruginosa ATCC 2785316>64>4Bacteriostatic
E. faecalis ATCC 29212242Bactericidal
  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

This application note provides a robust framework for the in vitro evaluation of the antibacterial properties of this compound. Adherence to these standardized protocols, coupled with a sound understanding of the underlying scientific principles, will yield reliable and reproducible data, which is essential for the progression of this compound in the drug discovery pipeline. The hypothesized mechanism of action through nitroreductase activation positions this compound as a potentially valuable agent against a range of bacterial pathogens.

References

Application Notes & Protocols: 3-(5-Nitrothiophen-2-yl)acrylic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the emerging applications of 3-(5-Nitrothiophen-2-yl)acrylic acid (NT-AA) in material science. While historically investigated for its biological activity, the unique molecular architecture of NT-AA presents significant, largely untapped potential for the development of next-generation functional materials.[1] This guide synthesizes foundational chemical principles with prospective applications, offering detailed protocols for synthesis, polymerization, and characterization. We will explore its promise in creating highly sensitive nonlinear optical (NLO) polymeric materials and as a functional monomer for modifying the optoelectronic properties of polymers.[1][2] This document is intended for researchers in materials chemistry, organic electronics, and polymer science seeking to innovate with novel molecular building blocks.

Introduction: The Rationale for NT-AA in Material Science

This compound is a bifunctional organic molecule featuring a thiophene ring, a versatile and electron-rich heterocycle widely used in optoelectronic materials.[3] Its structure is distinguished by two key functional groups that dictate its potential in materials applications:

  • The Nitrothiophene Moiety: The thiophene ring acts as a π-conjugated system. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position creates a potent intramolecular "push-pull" system. This significant dipole moment is a primary indicator of strong second-order nonlinear optical (NLO) properties.[1]

  • The Acrylic Acid Moiety: The acrylic acid group (-CH=CH-COOH) provides a readily polymerizable vinyl unit. This allows NT-AA to act as a monomer, enabling its incorporation into polymer chains via standard polymerization techniques. The resulting polymer would feature the functional nitrothiophene group as a pendant side chain, directly influencing the bulk properties of the material.

This unique combination makes NT-AA an exciting candidate for two primary areas of material science: nonlinear optics and the development of functional polymers for organic electronics.

Molecular Structure of this compound

Caption: Molecular structure of this compound (NT-AA).

Application Area 1: Nonlinear Optical (NLO) Materials

Scientific Rationale: NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency doubling and optical switching. A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure with a large hyperpolarizability. This is typically achieved in "push-pull" molecules, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge.

In NT-AA, the electron-rich thiophene ring acts as the donor, the acrylic acid vinyl group extends the π-conjugation, and the nitro group serves as a powerful electron acceptor. This intramolecular charge-transfer character makes it a promising candidate for NLO applications.[1] By incorporating NT-AA into a polymer matrix and aligning the molecules (e.g., via poling), a bulk material with significant NLO response could be fabricated.

Conceptual Push-Pull System for NLO Activity

G cluster_molecule NT-AA Molecule Donor Thiophene Ring (Electron Donor) Bridge π-Conjugated Bridge (-CH=CH-) Donor->Bridge Push Acceptor Nitro Group (Electron Acceptor) Bridge->Acceptor Pull NLO Nonlinear Optical Response (e.g., Frequency Doubling) Acceptor->NLO Light Incident Light (E-Field) Light->Donor Light->Bridge Light->Acceptor Interaction

Caption: Push-pull mechanism in NT-AA for inducing NLO properties.

Application Area 2: Functional Optoelectronic Polymers

Scientific Rationale: Thiophene-based polymers are cornerstones of organic electronics, forming the active layer in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[4][5] The electronic properties of these polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by chemical modification.[2]

By polymerizing NT-AA, a polyacrylate is formed with pendant nitrothiophene groups. These electron-withdrawing side chains are expected to significantly lower both the HOMO and LUMO energy levels of the polymer compared to an unsubstituted analogue. This strategy can be used to:

  • Engineer Electron-Transporting Polymers: Lowering the LUMO level can facilitate electron injection and transport, creating n-type materials which are often less common than p-type (hole-transporting) organic semiconductors.

  • Tune Polymer Blends for OPVs: In bulk heterojunction solar cells, the energy levels of the donor and acceptor materials must be carefully matched for efficient charge separation. Polymers derived from NT-AA could serve as either acceptors or as additives to tune the morphology and electronic landscape of the active layer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Knoevenagel-Doebner condensation, a reliable method for synthesizing acrylic acids from aldehydes.[6]

Objective: To synthesize NT-AA from 5-nitrothiophene-2-carboxaldehyde and malonic acid.

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl), 2M solution

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde (10 mmol) and malonic acid (12 mmol, 1.2 eq) in anhydrous pyridine (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) to the solution. The color of the solution should change, indicating the start of the reaction.

  • Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). Causality Note: The basic conditions catalyzed by pyridine and piperidine facilitate the deprotonation of malonic acid, initiating the condensation with the aldehyde, followed by decarboxylation to yield the acrylic acid product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 2M HCl until the pH is ~2. A yellow precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a yellow crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Protocol 2: Free-Radical Polymerization of NT-AA Monomer

Objective: To synthesize poly[this compound] (PNT-AA).

Materials:

  • This compound (NT-AA) monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask, nitrogen/argon line, magnetic stirrer, oil bath

Procedure:

  • Monomer & Initiator Preparation: In a Schlenk flask, dissolve NT-AA monomer (5 mmol) in anhydrous DMF (20 mL). Add AIBN (0.05 mmol, 1 mol% relative to monomer). Causality Note: AIBN is a common thermal initiator that decomposes at a known rate to generate radicals, initiating the chain-growth polymerization of the acrylic double bond.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: Backfill the flask with an inert atmosphere (N₂ or Ar). Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours. The viscosity of the solution should increase as the polymer forms.

  • Precipitation & Purification: After cooling, pour the viscous solution dropwise into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.

  • Isolation: Collect the polymer by filtration. Redissolve the polymer in a minimal amount of DMF and re-precipitate into methanol two more times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer product in a vacuum oven at 50°C overnight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. Confirm the structure using FT-IR (disappearance of the C=C vinyl peak) and NMR spectroscopy.

Workflow for Synthesis and Polymerization

G cluster_synthesis Protocol 1: Monomer Synthesis cluster_polymerization Protocol 2: Polymerization start_syn 5-Nitrothiophene- 2-carboxaldehyde + Malonic Acid react_syn Knoevenagel-Doebner Condensation (Pyridine/Piperidine, Reflux) start_syn->react_syn workup_syn Acidic Work-up & Precipitation react_syn->workup_syn purify_syn Recrystallization (Ethanol/Water) workup_syn->purify_syn product_monomer Pure NT-AA Monomer purify_syn->product_monomer start_poly NT-AA Monomer + AIBN Initiator product_monomer->start_poly Use as input react_poly Free-Radical Polymerization (DMF, 70°C) start_poly->react_poly workup_poly Precipitation in Methanol react_poly->workup_poly purify_poly Reprecipitation (x2) workup_poly->purify_poly product_polymer Pure PNT-AA Polymer purify_poly->product_polymer

Caption: Workflow from starting materials to pure PNT-AA polymer.

Data Summary and Expected Properties

The following tables summarize known physical data for the NT-AA monomer and the expected optoelectronic properties of its corresponding polymer, PNT-AA, based on literature for similar functionalized thiophene materials.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number17163-22-3 / 50868-70-7[7][8]
Molecular FormulaC₇H₅NO₄S[7]
Molecular Weight199.18 g/mol [7]
AppearanceYellow Crystalline Solid-
TPSA (Topological Polar Surface Area)80.44 Ų[7]
H-Bond Acceptors4[7]
H-Bond Donors1[7]

Table 2: Predicted Optoelectronic Properties of PNT-AA

PropertyPredicted Range / EffectRationale
HOMO Level -5.5 to -6.0 eVThe electron-withdrawing nitro group will stabilize the HOMO, lowering its energy compared to typical polyacrylates or polythiophenes.
LUMO Level -3.0 to -3.5 eVThe nitro group will significantly lower the LUMO energy, enhancing electron-accepting character.
Optical Band Gap (Eg) 2.5 - 3.0 eVExpected to be in the visible range due to the conjugated nitrothiophene side chain.[4]
Solubility Soluble in polar aprotic solvents (DMF, DMSO)The carboxylic acid groups (if not fully polymerized) and the polar nature of the repeat unit will favor solubility in polar solvents.
Charge Carrier Mobility Low to ModerateCharge transport would occur via hopping between pendant nitrothiophene groups. The acrylate backbone is insulating, likely leading to lower mobility than fully conjugated polymers.[5]

Conclusion and Future Outlook

This compound is a highly promising but underexplored molecule for material science. Its intrinsic push-pull electronic structure makes it a prime candidate for the development of NLO materials. Furthermore, its ability to be polymerized opens a pathway to novel functional polymers with tunable electronic energy levels for applications in organic electronics. The protocols and prospective data provided in this guide serve as a foundational starting point for researchers to explore and unlock the full potential of this versatile chemical building block. Future work should focus on the synthesis of high-quality polymers, detailed characterization of their NLO and charge-transport properties, and their incorporation into prototype devices.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The synthesis, while straightforward in principle, presents several challenges that can lead to suboptimal yields and purity.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the reaction, provides a structured troubleshooting framework for common experimental hurdles, and offers field-proven insights to maximize your synthetic efficiency. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently refine it for robust and reproducible results.

Section 1: Understanding the Core Chemistry: The Knoevenagel-Doebner Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation, specifically the Doebner modification.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (5-nitro-2-thiophenecarboxaldehyde), followed by dehydration and decarboxylation.[2][3]

The key steps are:

  • Enolate Formation: A basic catalyst, typically pyridine or piperidine, deprotonates malonic acid to form a reactive enolate nucleophile.[1]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde. The strong electron-withdrawing nature of the nitro group on the thiophene ring makes this carbonyl carbon highly electrophilic and reactive.[4]

  • Dehydration: The resulting aldol-type intermediate rapidly eliminates a molecule of water to form a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: With sufficient heat, typically under reflux conditions in pyridine, the dicarboxylic intermediate loses a molecule of carbon dioxide to yield the final this compound product, predominantly as the more stable (E)-isomer.[2]

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant_node reactant_node product_node product_node intermediate_node intermediate_node A 5-Nitro-2-thiophenecarboxaldehyde D Aldol Adduct A->D Nucleophilic Attack B Malonic Acid C Enolate of Malonic Acid B->C Deprotonation Cat Base (Pyridine) C->D E Unstable Dicarboxylic Acid D->E Dehydration (-H₂O) H2O H₂O D->H2O F This compound E->F Decarboxylation (-CO₂) CO2 CO₂ E->CO2

Caption: The Knoevenagel-Doebner reaction pathway for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Troubleshooting_Workflow problem_node problem_node decision_node decision_node solution_node solution_node check_node check_node start Low Yield / Poor Purity check_completion Is reaction complete? (Monitor by TLC) start->check_completion sol_completion Increase reaction time Verify temperature Check catalyst quality check_completion->sol_completion No sol_no_completion Proceed to Byproduct Analysis check_completion->sol_no_completion Yes check_byproducts Dark tarry byproducts observed? sol_byproducts Lower reaction temp. Use inert atmosphere Consider inhibitor (e.g., MEHQ) check_byproducts->sol_byproducts Yes sol_no_byproducts Proceed to Purification Check check_byproducts->sol_no_byproducts No check_purification Product lost during workup? sol_purification Optimize recrystallization solvent Ensure complete precipitation (pH check) Wash precipitate thoroughly check_purification->sol_purification Yes end_node Optimized Yield check_purification->end_node No sol_completion->end_node sol_no_completion->check_byproducts sol_byproducts->end_node sol_no_byproducts->check_purification sol_purification->end_node

Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.
Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?

A chronically low yield is rarely due to a single factor. It's typically a result of interplay between incomplete reaction, side-product formation, and losses during product isolation. Use the workflow diagram above to systematically diagnose the issue. The most common culprits are reaction temperature control and suboptimal purification procedures.

Q2: The reaction appears to stall, with starting aldehyde still present after the recommended reaction time. How can I drive it to completion?

This issue points to insufficient reaction kinetics or equilibrium problems.

  • Causality: The Knoevenagel condensation is an equilibrium process. While the subsequent decarboxylation drives the reaction forward, the initial condensation can be slow if conditions are not optimal. The catalyst (base) may also be deactivated by moisture or acidic impurities.

  • Solutions:

    • Temperature & Time: Ensure the reaction mixture is maintained at a consistent reflux. For pyridine, this is approximately 115°C. If the reaction is slow, cautiously extend the reflux time, monitoring by Thin Layer Chromatography (TLC) until the aldehyde spot disappears.

    • Catalyst Integrity: Use anhydrous pyridine or freshly distilled piperidine. The presence of water can hydrolyze intermediates and affect catalyst performance. A small excess of the base catalyst can sometimes be beneficial.

    • Reagent Stoichiometry: A slight excess (1.1 to 1.3 equivalents) of malonic acid can help push the equilibrium towards the product. However, a large excess will complicate the workup.

ParameterRecommended RangeRationale
Temperature 100-120°C (Reflux)Balances reaction rate with minimizing thermal decomposition and polymerization.
Aldehyde:Malonic Acid 1 : 1.1–1.3A slight excess of malonic acid drives the reaction to completion.
Catalyst (Piperidine) 0.1–0.2 equivalentsCatalytic amount is sufficient; excess can promote side reactions. Pyridine often serves as both catalyst and solvent.
Reaction Time 2–6 hoursMonitor by TLC for disappearance of the starting aldehyde.
Q3: My reaction mixture turns dark brown or black, and I isolate a tarry, intractable solid. What causes this and how can it be prevented?

The formation of dark, polymeric material is a common failure mode, especially at scale.

  • Causality: The product, this compound, is an activated alkene (an acrylic acid derivative) and is susceptible to anionic or radical polymerization at elevated temperatures.[5][6] The starting aldehyde can also undergo base-catalyzed decomposition or self-condensation, though this is less common.

  • Solutions:

    • Strict Temperature Control: Avoid overheating. Ensure the heating mantle is set appropriately and the mixture is stirring efficiently to prevent localized hot spots.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can generate radical initiators.

    • Consider a Polymerization Inhibitor: For stubborn cases, adding a small amount (e.g., 100-200 ppm) of an inhibitor like hydroquinone monomethyl ether (MEHQ) to the reaction mixture can suppress radical polymerization without significantly impacting the desired reaction.

Q4: My final product is an off-color powder and shows impurities in NMR/LCMS analysis. How can I improve its purity?

Product purity is critically dependent on a well-executed workup and purification procedure.

  • Causality: The crude product is often contaminated with unreacted malonic acid, residual catalyst (pyridine), and potentially side-products. The product itself has limited solubility in many common organic solvents, making purification challenging.

  • Solutions:

    • Complete Catalyst Removal: After the reaction, if pyridine is the solvent, it must be thoroughly removed under reduced pressure.

    • Acidification and Precipitation: The product is a carboxylic acid and will be soluble in the basic reaction mixture as its carboxylate salt. To precipitate the product, the cooled reaction residue should be dissolved in water or a dilute base (like NaOH solution), filtered to remove any insoluble tars, and then slowly acidified with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This ensures complete protonation and precipitation of the acrylic acid.

    • Thorough Washing: The filtered solid should be washed extensively with cold water to remove any inorganic salts and residual malonic acid. A final wash with a small amount of cold ethanol can help remove more soluble organic impurities.

    • Optimized Recrystallization: Finding the right recrystallization solvent is key.

Solvent SystemSuitabilityNotes
Ethanol GoodCommonly used. Product has moderate solubility in hot ethanol and lower solubility when cold.
Acetic Acid Very GoodOften gives high-purity crystals, but can be difficult to remove completely.[3]
DMF/Water Good for difficult casesDissolve in minimal hot DMF and add water dropwise until turbidity persists, then cool.
Toluene PoorProduct is generally not soluble enough.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst and solvent system?

    • The classic and most cited method uses pyridine as both the solvent and catalyst.[1][2] This is highly effective because it facilitates both the condensation and the high-temperature decarboxylation in a single step. An alternative is using a catalytic amount of piperidine in a high-boiling solvent like ethanol or toluene. This can sometimes offer better control and easier workup, but the decarboxylation step may be slower. For most lab-scale syntheses, the pyridine method is robust and reliable.

  • Q: How critical is the purity of the starting 5-nitro-2-thiophenecarboxaldehyde?

    • Extremely critical. Impurities in the starting aldehyde are the most direct source of impurities in the final product. The primary concern is contamination with the isomeric 3-nitrothiophene aldehyde.[7] Ensure you are using a high-purity starting material (>98%) or purify it by recrystallization before use.

  • Q: Can I use microwave irradiation to accelerate the reaction?

    • Yes, microwave-assisted organic synthesis (MAOS) is an excellent method for this transformation. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of thermal decomposition byproducts.[8] Typical conditions might involve heating the reactants with a catalyst in a sealed microwave vessel.

  • Q: What is the expected stereochemistry of the product's double bond?

    • The reaction overwhelmingly favors the formation of the (E)-isomer (trans). This is due to the thermodynamic stability of having the bulky thiophene ring and the carboxylic acid group on opposite sides of the double bond, which minimizes steric hindrance.

Section 4: Validated Experimental Protocol (Pyridine Method)

This protocol provides a reliable baseline for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-2-thiophenecarboxaldehyde (10.0 g, 63.6 mmol, 1.0 eq).

  • Reagent Addition: Add malonic acid (8.0 g, 76.9 mmol, 1.2 eq) followed by anhydrous pyridine (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 115-120°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting aldehyde. The reaction is typically complete within 3-5 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting thick residue, add 100 mL of cold water and stir until a slurry is formed. Slowly add 2M Hydrochloric Acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 2. A yellow precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove salts and any remaining malonic acid.

  • Drying & Purification: Dry the crude product in a vacuum oven at 50-60°C. The yellow solid can be further purified by recrystallization from ethanol to yield this compound as bright yellow crystals. (Typical yield: 75-85%).

References

troubleshooting purification of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(5-nitrothiophen-2-yl)acrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each step.

Section 1: Compound Overview and Key Challenges

This compound is a key building block in medicinal chemistry, often synthesized via a Knoevenagel condensation between 5-nitro-2-thiophenecarboxaldehyde and malonic acid. While the synthesis is relatively straightforward, purification is frequently hampered by issues such as low yield, persistent coloration, and the presence of stubborn impurities originating from starting materials and side reactions.

The primary goal of purification is to isolate the desired (E)-isomer of the acrylic acid from unreacted starting materials, catalysts (e.g., piperidine or pyridine), and colored polymeric byproducts. The acidic nature of the carboxylic acid group is the most powerful tool at our disposal for purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50868-70-7 / 17163-22-3[1][2]
Molecular Formula C₇H₅NO₄S[1][2]
Molecular Weight 199.18 g/mol [1][2]
Appearance Gray to brown solid[1]
Melting Point ~253 °C[1]
pKa (Predicted) 3.90 ± 0.10[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a dark, tar-like substance instead of a powder. What happened?

A1: This is a common issue, often resulting from the formation of polymeric byproducts during the Knoevenagel condensation, especially if reaction temperatures were too high or reaction time was excessively long. These impurities are often highly colored and can inhibit crystallization.

  • Immediate Action: Before attempting recrystallization, perform an acid-base extraction. This will separate the acidic product from neutral, polymeric tars.

  • Preventative Measure: During synthesis, carefully control the reaction temperature and monitor its progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials are consumed.

Q2: After acidifying the basic aqueous solution, no precipitate forms. Where is my product?

A2: This indicates one of two likely scenarios: either the product was not successfully transferred into the aqueous layer, or the conditions for precipitation are not optimal.

  • Incomplete Acidification: The most common cause is insufficient acid. The aqueous solution must be distinctly acidic to protonate the carboxylate salt and cause it to precipitate. Use litmus or pH paper to confirm the pH is ≤ 2. Add concentrated HCl dropwise until this pH is achieved.[3][4]

  • Low Concentration: If the product concentration is very low, it may remain dissolved even at a low pH. Try cooling the solution in an ice bath to reduce its solubility. If precipitation is still minimal, you may need to extract the acidified aqueous solution with an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.[5]

Q3: The melting point of my purified product is low and has a broad range. Why?

A3: A low, broad melting point is a classic sign of an impure compound. The most likely contaminants are unreacted 5-nitro-2-thiophenecarboxaldehyde (a neutral impurity) or residual solvent.

  • Solution: The most effective strategy is a sequential purification. First, use acid-base extraction to remove any neutral or basic impurities.[6][7] Following that, perform a careful recrystallization from a suitable solvent (e.g., ethanol/water) to remove any remaining structurally similar acidic impurities. Ensure the final product is thoroughly dried under a vacuum to remove all traces of solvent.

Section 3: In-Depth Troubleshooting Guides

This section addresses specific experimental failures with detailed, step-by-step protocols and the scientific rationale behind them.

Guide 1: Issue - Persistent Yellow/Brown Coloration After Recrystallization

Even after initial purification, the product can retain color due to trace amounts of highly conjugated impurities. Activated charcoal is an effective agent for removing such contaminants.

Protocol: Decolorization with Activated Charcoal

  • Dissolution: In a flask, dissolve the impure, colored this compound in the minimum amount of a hot suitable solvent (e.g., ethanol or acetic acid).

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Heating and Mixing: Gently swirl the flask and heat it again at a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Hot Filtration: This is a critical step. Pre-heat a funnel (either a stemless funnel with fluted filter paper or a Buchner funnel with a filter flask) by pouring hot, clean solvent through it. This prevents the desired product from crystallizing prematurely and clogging the filter. Quickly filter the hot charcoal suspension. The clear, decolorized filtrate should be collected in a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, pale crystals by vacuum filtration.

Guide 2: Issue - Low Recovery Yield After Acid-Base Extraction

Low yield is often a result of procedural losses or incomplete chemical manipulation. This workflow helps diagnose and correct the issue.

Diagram: Troubleshooting Low Yield in Acid-Base Extraction

G Start Low Yield Detected Check_pH Was aqueous layer pH ≤ 2 after acidification? Start->Check_pH Add_Acid Add more conc. HCl dropwise. Re-check pH. Check_pH->Add_Acid No Check_Extraction Were multiple extractions with base performed? Check_pH->Check_Extraction Yes Check_Cooling Was the acidified solution chilled? Add_Acid->Check_Cooling Re_Extract Perform 2-3 extractions of organic layer with NaHCO₃ solution. Check_Extraction->Re_Extract No Check_Extraction->Check_Cooling Yes Re_Extract->Check_Cooling Chill_Solution Place flask in an ice bath for >30 mins. Check_Cooling->Chill_Solution No Solubility_Issue Product may have residual water solubility. Extract aqueous layer with ethyl acetate. Check_Cooling->Solubility_Issue Yes, but still low yield Success Yield Improved Chill_Solution->Success Solubility_Issue->Success

Caption: Decision tree for diagnosing low purification yield.

Section 4: Core Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the acidic proton of the carboxylic acid to move the compound between an organic phase and an aqueous phase, leaving neutral impurities behind.[3][5][6]

Diagram: Acid-Base Extraction Workflow

G cluster_0 Organic Phase (Ether/EtOAc) cluster_1 Aqueous Phase (Water) Crude 1. Dissolve crude product (Product + Neutral Impurities) Extract 2. Extract with aq. NaHCO₃ Crude->Extract Add NaHCO₃ Wash 3. Wash with Brine Dry 4. Dry (Na₂SO₄), Filter, Evaporate Wash->Dry Neutral_Imp Result: Neutral Impurities Dry->Neutral_Imp Salt Product as Sodium Salt (Water Soluble) Extract->Salt Acidify 5. Acidify with conc. HCl (pH ≤ 2) Salt->Acidify Precipitate 6. Cool in Ice Bath Acidify->Precipitate Filter 7. Collect Crystals via Filtration Precipitate->Filter Pure_Product Result: Pure Product Filter->Pure_Product

Caption: Workflow for purifying carboxylic acids.

Methodology:

  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure. Allow the layers to separate. The deprotonated product, as a sodium carboxylate salt, will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 15 mL of NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Wash: The original organic layer, which now contains primarily neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to identify the mass of the neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≤ 2). A precipitate of the pure carboxylic acid should form.

  • Isolation: Keep the flask in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly under vacuum.

References

Technical Support Center: Optimizing Crystallization of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize the crystallization conditions for 3-(5-Nitrothiophen-2-yl)acrylic acid. Moving beyond rote protocols, this document emphasizes the underlying chemical principles to empower users to troubleshoot effectively and achieve high-purity crystalline material.

Section 1: Understanding the Molecule - Physicochemical Properties

Successful crystallization begins with a foundational understanding of the target molecule. This compound is a multifaceted compound whose behavior is dictated by the interplay of its functional groups.

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents (e.g., alcohols, water, acetic acid). Its acidic nature (predicted pKa ≈ 3.90) is a key consideration for pH-dependent solubility.[1]

  • Nitro Group (-NO₂): A powerful electron-withdrawing and highly polar group, it contributes to a significant dipole moment. This group can participate in dipole-dipole interactions and may influence crystal packing through interactions with the aromatic thiophene ring.[2]

  • Thiophene Ring: A heterocyclic aromatic ring that can engage in π-π stacking interactions. This contributes to solubility in some organic solvents like toluene or ethyl acetate.

These features suggest that a successful crystallization solvent will likely be polar, with the potential for hydrogen bonding. However, the aromatic system means that solvent mixtures that balance polarity may be required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅NO₄S[1][3]
Molecular Weight 199.18 g/mol [1][3]
Appearance Gray to brown solid[1]
Melting Point 253 °C[1]
Predicted pKa 3.90 ± 0.10[1]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Section 2: The Core Workflow - A Systematic Approach to Crystallization

A haphazard "trial-and-error" approach is inefficient. A systematic workflow is essential for rapid and successful optimization. The process involves assessing purity, methodically screening solvents, selecting the best crystallization method, and then refining the conditions.

Crystallization_Workflow cluster_start Phase 1: Preparation cluster_screening Phase 2: Screening cluster_method Phase 3: Method Selection cluster_optimize Phase 4: Optimization Purity Assess Purity of Crude Material (>90% ideal) SolventScreen Systematic Solvent Screening Purity->SolventScreen If pure enough SingleSolvent Single Solvents SolventScreen->SingleSolvent BinarySolvent Binary Solvents (Solvent/Anti-solvent) SolventScreen->BinarySolvent Method Select Crystallization Method SingleSolvent->Method Identify lead solvent system BinarySolvent->Method Identify lead solvent system Cooling Slow Cooling Method->Cooling Evaporation Slow Evaporation Method->Evaporation Vapor Vapor Diffusion Method->Vapor Optimize Optimize & Scale-Up Cooling->Optimize Refine conditions Evaporation->Optimize Refine conditions Vapor->Optimize Refine conditions

Caption: General workflow for optimizing crystallization.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during crystallization in a direct question-and-answer format.

Q1: My compound "crashes out" of solution as a fine powder as soon as it cools. How can I get larger crystals?

A1: This phenomenon, known as precipitation, occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[4] Rapid crystallization traps impurities. An ideal process should see initial crystal formation over 5-10 minutes, with continued growth for 20 minutes or more.[4]

  • Causality: The concentration of your compound at the solvent's boiling point is too high, or the cooling rate is excessive.

  • Solution:

    • Re-heat the flask to redissolve the solid.

    • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.[4]

    • Ensure slow cooling. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass. Do not place it directly into an ice bath from a hot state.[4]

Q2: No crystals are forming, even after the solution has been at room temperature for an hour. What's wrong?

A2: Crystal formation requires nucleation (the initial aggregation of molecules) followed by growth. This failure indicates that the solution is not sufficiently supersaturated at room or cool temperatures.

  • Causality: Too much solvent was used, meaning the compound remains soluble even when cold.[4]

  • Solutions (in order of preference):

    • Induce Nucleation: Try scratching the inside of the flask at the air-liquid interface with a clean glass rod.[5] The microscopic scratches provide a surface for nucleation.

    • Seed the Solution: If you have a pure crystal from a previous attempt, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further growth.[5]

    • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration.[4] Allow it to cool slowly again.

    • Add an Anti-Solvent: If using a binary system, you can add a small amount of the "insoluble" solvent dropwise until persistent cloudiness appears, then heat to clarify and cool slowly.

Q3: My compound is "oiling out" instead of crystallizing. How do I fix this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration is so high that the compound comes out of solution as a super-cooled liquid rather than a solid. This is detrimental to purification.

  • Causality: The solute has "melted" in the hot solvent before it has fully dissolved, or the solubility curve is extremely steep.

  • Solutions:

    • Increase Solvent Volume: Re-heat the solution and add more hot solvent. This can sometimes lower the saturation point enough to prevent oiling.

    • Lower the Temperature: Use a larger volume of solvent and heat to a temperature below the compound's melting point (if known) but sufficient to dissolve it.

    • Change Solvents: Switch to a solvent system with a lower boiling point.

    • Induce Crystallization from the Oil: Cool the solution and try to induce crystallization from the oil by scratching or seeding. Once a few crystals form, you may need to gently reheat to dissolve the remaining oil and allow it to deposit onto the existing crystals during slow cooling.

Q4: The yield of my recrystallization is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after filtration.[4]

  • Causality:

    • Using a large excess of solvent.[4]

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during a hot filtration step (if performed).

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to minimize the compound's solubility.

    • Solvent Choice: Select a solvent in which your compound has very low solubility at cold temperatures.

    • Recover a Second Crop: Collect the filtrate (mother liquor), reduce its volume by boiling, and cool again to see if a second, less pure crop of crystals can be obtained.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose a good solvent system to start with?

A1: The ideal solvent should dissolve the compound completely when hot but poorly or not at all when cold.[6] For this compound, its polarity is a guide. Start with polar protic solvents like ethanol, methanol, or acetic acid, as these can interact with the carboxylic acid. Also test moderately polar aprotic solvents like acetone or ethyl acetate. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[7] See the protocol below for a systematic screening method.

Q2: What is a "solvent pair" and how do I use one effectively?

A2: A solvent pair is a mixture of two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "anti-solvent").[6] This technique is used when no single solvent has the ideal temperature-solubility profile.

  • Procedure:

    • Dissolve the compound in the minimum amount of the hot "soluble solvent".

    • Slowly add the "insoluble solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation).

    • Add a drop or two of the "soluble solvent" to make the solution clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

  • Common Pairs: Useful pairs often involve water as the anti-solvent for polar organic solvents (e.g., ethanol-water, acetone-water).[5]

Q3: How important is the purity of my starting material?

A3: It is critically important. Crystallization is a purification technique, but it is most effective when impurities constitute less than 5-10% of the material.[6] If the crude material is very impure, crystal growth can be inhibited, or impurities can become incorporated into the crystal lattice. A purity of at least 80-90% is recommended before attempting to grow high-quality crystals.[8]

Q4: What are the primary methods for setting up a crystallization?

A4:

  • Slow Cooling: This is the most common method. A saturated hot solution is allowed to cool slowly to room temperature, then often in an ice bath, to induce crystallization.[9]

  • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble at room temperature. The container is left loosely covered, allowing the solvent to evaporate slowly over hours or days, increasing the concentration and leading to crystal growth. This is useful for compounds that are highly soluble even when cold.[9]

  • Vapor Diffusion: A small, open vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting the growth of high-quality single crystals. This is an excellent method for small quantities.[8]

Section 5: Data & Protocols

Table 2: Potential Solvents for Screening this compound

ClassSolventRationalePotential Use
Polar Protic EthanolGood H-bonding capability. Often used for similar acrylic acids.[10]Soluble solvent
Acetic AcidCan protonate/deprotonate, strong H-bonding.[10]Soluble solvent
WaterHighly polar, good H-bonding. May require high temp.Soluble or Anti-solvent
Polar Aprotic AcetoneGood dipole, accepts H-bonds.Soluble solvent
Ethyl AcetateModerate polarity, ester group.Soluble solvent
AcetonitrilePolar, but different properties than ketones/esters.Soluble solvent
Aromatic TolueneCan engage in π-π stacking with the thiophene ring.Soluble or Anti-solvent
Non-Polar Hexane / HeptaneUnlikely to dissolve the compound due to high polarity.Anti-solvent
Experimental Protocol 1: Systematic Solvent Screening
  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Cold Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Agitate at room temperature. If the solid dissolves completely, the solvent is unsuitable as a primary crystallization solvent (it's too good).

  • Hot Test: If the solid did not dissolve in the cold solvent, heat the test tube gently in a sand bath or with a heat gun.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature. Observe.

    • Ideal Result: A good volume of crystals forms upon cooling. This is a candidate for single-solvent crystallization.

    • No Crystals: The compound is too soluble. This solvent might be a "soluble solvent" in a binary pair.

    • Poor Crystal Formation: Only a small amount of solid forms. This solvent might be an "insoluble solvent" in a binary pair.

  • Document: Record the approximate solubility (e.g., mg/mL) for each solvent, both hot and cold, to guide your selection.

Experimental Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Do not add a large excess.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely.

Section 6: Visual Troubleshooting Guide

This decision tree provides a visual path for diagnosing and solving common crystallization problems.

Troubleshooting_Tree Start Problem with Crystallization? Q_Form What is the issue? Start->Q_Form NoCrystals No Crystals Form Q_Form->NoCrystals Formation CrashOut Crystals Crash Out (Fine Powder) Q_Form->CrashOut Quality OilingOut Compound Oils Out Q_Form->OilingOut Phase LowYield Yield is Very Low Q_Form->LowYield Quantity Sol_Scratch 1. Scratch flask inner wall 2. Add a seed crystal NoCrystals->Sol_Scratch If supersaturated but no nucleation Sol_AddSolvent 1. Re-heat to dissolve 2. Add 5-10% more solvent CrashOut->Sol_AddSolvent To reduce supersaturation Sol_MoreSolvent 1. Re-heat, add more solvent to reduce saturation OilingOut->Sol_MoreSolvent If saturation is the issue Sol_Minimize 1. Use minimum amount of hot solvent LowYield->Sol_Minimize During dissolution Sol_Conc 3. Boil off some solvent to increase concentration Sol_Scratch->Sol_Conc If still no crystals Sol_SlowCool 3. Insulate flask for slower cooling Sol_AddSolvent->Sol_SlowCool To control growth rate Sol_NewSolvent 2. Switch to a lower boiling point solvent Sol_MoreSolvent->Sol_NewSolvent If solvent BP is too high Sol_IceBath 2. Cool thoroughly in ice bath before filtering Sol_Minimize->Sol_IceBath During recovery

Caption: Decision tree for troubleshooting crystallization.

References

addressing solubility issues of 3-(5-Nitrothiophen-2-yl)acrylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research:

I'm diving into this now, beginning with extensive Google searches to unearth information on 3-(5-Nitrothiophen-2-yl)acrylic acid. I'm focusing on its chemical characteristics, solubility, and potential instability problems. I'll also be investigating well-established methods for synthesizing this compound.

Investigating Challenges & Solutions

I've been analyzing the search results to pinpoint challenges in working with this compound and DMSO. I'm focusing on concentration limits, temperature, pH sensitivity, and potential degradation. Next, I'll structure the technical support content as a troubleshooting guide and FAQ, with detailed protocols for enhancing solubility like co-solvents and pH adjustment, and explain the rationale behind them with citations.

Defining Information Needs

I'm now focusing on a comprehensive literature review. My initial searches are centered around this compound's properties. I'm exploring dissolution protocols in DMSO and common challenges faced in biological assays, including stability concerns and potential degradation issues. Next up: structuring the technical support content.

Technical Support Center: Refining Biological Assay Protocols for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice for your biological assays. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: General Handling and Safety Considerations

Nitroaromatic compounds present unique challenges due to their potential toxicity, mutagenicity, and reactivity.[1][2][3] Proper handling is paramount for both personnel safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with nitroaromatic compounds?

A1: Due to their toxicity and potential for skin absorption, always handle nitroaromatic compounds in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are a common choice, but consult the manufacturer's compatibility chart for the specific compound).[4] Many nitroaromatics are potent poisons and irritants, and some, like 4-chloronitrobenzene, are classified as carcinogens.[4]

Q2: How should I prepare stock solutions of poorly soluble nitroaromatic compounds?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of hydrophobic nitroaromatic compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture media or assay buffer low (typically <0.5%) to avoid solvent-induced toxicity. Always prepare a vehicle control (media/buffer with the same final concentration of DMSO) to account for any effects of the solvent on your assay. For some applications, other organic solvents like ethanol or methanol may be used, but their volatility and potential for toxicity must also be considered.[4]

Q3: What is the best way to handle and dispose of nitroaromatic compound waste?

A3: All waste containing nitroaromatic compounds should be treated as hazardous.[5] Follow your institution's specific guidelines for hazardous waste disposal. Generally, liquid waste should be collected in clearly labeled, sealed containers. Solid waste, such as contaminated pipette tips and tubes, should be disposed of in designated solid hazardous waste containers. Decontamination procedures for spills may involve solutions that can chemically degrade the specific nitroaromatic compound.[5]

Section 2: Nitroreductase Activity Assays

Bacterial nitroreductases are enzymes that reduce the nitro group of nitroaromatic compounds, a key activation step for many prodrugs and a crucial process in bioremediation.[6][7] Assaying the activity of these enzymes is fundamental to many research applications.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
High background signal in no-enzyme control - Spontaneous reduction of the substrate by components in the assay buffer (e.g., dithiothreitol - DTT).- Contamination of reagents with reducing agents.- Prepare fresh assay buffers.- Test for interference by incubating the substrate with individual buffer components.- If a reducing agent is necessary for other reasons, run a parallel control to quantify its contribution to the signal and subtract it from the experimental values.
Low or no enzyme activity detected - Inactive enzyme due to improper storage or handling.- Sub-optimal assay conditions (pH, temperature).- Incorrect concentration of cofactor (NADH or NADPH).[8][9]- Verify enzyme activity with a known positive control substrate.- Optimize pH and temperature for the specific nitroreductase being used.- Titrate the concentration of NADH or NADPH to determine the optimal concentration for your enzyme.[9]
Non-linear reaction kinetics - Substrate or cofactor depletion during the assay.[10]- Enzyme instability under assay conditions.- Product inhibition.- Reduce the enzyme concentration or the reaction time to ensure initial velocity measurements.- Perform a time-course experiment to determine the linear range of the reaction.[10]- If product inhibition is suspected, analyze the data using appropriate enzyme kinetic models.
Experimental Workflow: Spectrophotometric Nitroreductase Assay

This protocol provides a general framework for measuring nitroreductase activity. Optimization for specific enzymes and substrates is recommended.

Nitroreductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0) A1 Add Buffer, Substrate, and Cofactor to Microplate Wells P1->A1 P2 Prepare Substrate Stock (e.g., Nitroaromatic Compound in DMSO) P2->A1 P3 Prepare Cofactor Stock (NADH or NADPH in Assay Buffer) P3->A1 P4 Prepare Enzyme Solution (Dilute Nitroreductase in Assay Buffer) A3 Initiate Reaction by Adding Enzyme P4->A3 A2 Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) A1->A2 A2->A3 A4 Monitor Absorbance Change Over Time (e.g., at 340 nm for NADH consumption) A3->A4 D1 Calculate Initial Reaction Rate (ΔAbs/min) A4->D1 D2 Convert Rate to Enzyme Activity (using Beer-Lambert Law for NADH) D1->D2 D3 Plot Activity vs. Substrate Concentration (for Km and Vmax determination) D2->D3 Cell_Fate_Pathways Compound Nitroaromatic Compound Metabolism Cellular Metabolism (e.g., Nitroreduction) Compound->Metabolism Viability Cell Viability (Metabolic Activity, ATP Production) Compound->Viability Direct Metabolic Interference ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS One-electron reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS->Damage Damage->Viability Loss of Function Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Necrosis Necrosis (Membrane Damage) Damage->Necrosis

References

long-term storage and stability of 3-(5-Nitrothiophen-2-yl)acrylic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-Nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your experimental solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Core Concepts: Understanding the Stability of this compound

This compound is a complex organic molecule featuring a nitro-substituted thiophene ring linked to an acrylic acid moiety. This unique structure presents several potential stability challenges that researchers must consider for reliable and reproducible experimental outcomes. The primary factors influencing its stability in solution are:

  • Hydrolysis: The acrylic acid group can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1]

  • Photodegradation: The conjugated system and the nitroaromatic group can absorb UV-Vis light, potentially leading to photochemical reactions and degradation.[1]

  • Polymerization: Like other acrylic acid derivatives, this compound may be prone to polymerization, especially at elevated temperatures or in the absence of appropriate inhibitors.[2][3]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, including decarboxylation and decomposition of the nitro group.

This guide will provide practical solutions to mitigate these risks and ensure the long-term viability of your stock and working solutions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the storage and use of this compound solutions.

Problem 1: Visible Changes in Solution (Color Change, Precipitation)

Scenario: Your previously clear and light-yellow solution of this compound in DMSO has turned darker, or you observe particulate matter.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Degradation The nitroaromatic functional group can lead to the formation of colored degradation products upon exposure to light or elevated temperatures.1. Immediately move the solution to a dark, cold storage environment (e.g., -20°C or -80°C). 2. Prepare a fresh solution and compare its appearance. 3. If possible, analyze the degraded solution by HPLC or UV-Vis spectroscopy to identify new peaks or spectral shifts.
Precipitation The compound may have limited solubility in the chosen solvent, especially at lower temperatures or if the concentration is too high.1. Gently warm the solution to see if the precipitate redissolves. Caution: Avoid excessive heat. 2. If it redissolves, consider preparing a more dilute stock solution. 3. If it does not redissolve, it may be a degradation product. Filter a small aliquot and analyze the filtrate for compound concentration.
Contamination Accidental introduction of impurities could react with the compound or alter the solution properties.1. Review your handling procedures to identify potential sources of contamination. 2. Prepare a fresh solution using new solvent and sterile techniques.

Troubleshooting Workflow for Solution Instability

start Visible Change in Solution (Color, Precipitate) check_light Was the solution exposed to light? start->check_light check_temp Was the solution stored at an elevated temperature? start->check_temp check_conc Is the concentration near its solubility limit? start->check_conc action_protect Store in amber vials or wrap in foil. check_light->action_protect Yes action_store_cold Store at recommended low temperature. check_temp->action_store_cold Yes action_dilute Prepare a more dilute solution. check_conc->action_dilute Yes analyze Analyze by HPLC/UV-Vis to confirm degradation. action_protect->analyze action_store_cold->analyze action_dilute->analyze discard Discard solution and prepare fresh. analyze->discard Degradation Confirmed

Caption: Troubleshooting workflow for visible solution instability.

Problem 2: Inconsistent or Reduced Biological Activity

Scenario: You observe a decrease in the expected biological effect of your compound in a series of experiments over time.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Compound Degradation The active compound has degraded in the stock or working solution, leading to a lower effective concentration.1. Always prepare fresh working solutions from a frozen stock solution immediately before each experiment. 2. Minimize the time working solutions are kept at room temperature or in aqueous buffers. Keep them on ice when possible. 3. Perform a stability check by analyzing an aliquot of your stock solution via HPLC to determine the current concentration and purity.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can accelerate degradation.1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. When thawing, do so quickly and then immediately place the solution on ice.
Interaction with Media Components in your experimental medium (e.g., pH, proteins) could be causing degradation or sequestration of the compound.1. Conduct a preliminary experiment to assess the stability of the compound in your specific experimental medium over the time course of your assay. Analyze samples at different time points by HPLC or LC-MS.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is generally the recommended solvent for creating high-concentration stock solutions due to its high solvating power for many organic molecules. However, for aqueous-based experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. For applications where DMSO is not suitable, other organic solvents like ethanol or acetonitrile can be considered, but solubility should be determined empirically.

Q2: What are the optimal storage conditions for stock solutions?

A2: To maximize the shelf-life of your stock solutions, adhere to the following guidelines:

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of chemical degradation.[4]
Light Exposure Store in amber glass vials or wrap clear vials in aluminum foil.Protects the compound from photodegradation.[4]
Container Tightly sealed glass vials with inert caps (e.g., PTFE-lined).Prevents solvent evaporation and contamination.
Atmosphere Store under a normal air atmosphere.The presence of oxygen is often required for common inhibitors (like MEHQ in acrylic acid) to function effectively.[4][5]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles that can accelerate degradation.

Q3: How can I assess the stability of my compound in a new buffer or experimental medium?

A3: A simple stability study can be performed:

  • Prepare a solution of the compound in the desired buffer at the final experimental concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots using a validated analytical method, such as HPLC with UV detection, to quantify the remaining concentration of the parent compound.[6] A plot of concentration versus time will reveal the stability profile.

Decision Tree for Storage Condition Selection

start Preparing a new solution of This compound solvent Select Solvent (e.g., DMSO) start->solvent concentration Determine max concentration without precipitation solvent->concentration storage_temp Storage Temperature? concentration->storage_temp long_term Long-term (>1 week) storage_temp->long_term short_term Short-term (<1 week) storage_temp->short_term store_neg80 Store at -80°C in single-use aliquots long_term->store_neg80 store_neg20 Store at -20°C short_term->store_neg20 light_protection Protect from light? (Amber vial/foil) store_neg80->light_protection store_neg20->light_protection yes_light Yes light_protection->yes_light final_storage Final Storage Protocol yes_light->final_storage

Caption: Decision tree for selecting appropriate storage conditions.

IV. Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh the required amount of this compound (MW: 199.18 g/mol ) into a sterile amber glass vial. For 1 mL of a 10 mM solution, you will need 1.99 mg.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed amber vials.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

V. References

  • ChemScene. (n.d.). 17163-22-3 | this compound. Retrieved from --INVALID-LINK--

  • Arkema. (n.d.). ACRYLIC ACID (AA). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, July 16). 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7. Retrieved from --INVALID-LINK--

  • U.S. Chemical Storage. (n.d.). Acrylic Acid Storage. Retrieved from --INVALID-LINK--

  • Veleva, A. N., & Cooper, S. L. (2005). Oxidative and hydrolytic stability of a novel acrylic terpolymer for biomedical applications. Journal of Biomedical Materials Research Part A, 75(2), 395-403.

  • Zuev, V. V. (2003). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability, 80(2), 241-246.

  • Gong, Y. W., Cheng, X. N., & Zhang, H. X. (2012). Photocatalytic Degradation of Acrylic Acid, Acrolein and Hydroquinone Using TiO2 under Simulated Solar Irradiation. Advanced Materials Research, 550-553, 1111-1114.

  • Sherwood, J., De bruyn, M., Constantinou, A., Moity, L., McElroy, C. R., Farmer, T. J., ... & Clark, J. H. (2018). Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents. ChemSusChem, 11(23), 4048-4057.

  • Dow Chemical Company. (n.d.). Acrylic Acid Storage Safety Guide. Scribd. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Acrylic acid on Primesep B. Retrieved from --INVALID-LINK--

  • Wilpiszewska, K., & Spychaj, T. (2011). Thermal degradation kinetics of poly (n-butyl acrylate) initiated by lactams and thiols. Journal of Thermal Analysis and Calorimetry, 104(2), 649-655.

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrylic acid. Retrieved from --INVALID-LINK--

  • Saien, J., & Khezrianjoo, S. (2008). Sono-assisted photocatalytic degradation of styrene-acrylic acid copolymer in aqueous media with nano titania particles and kinetic studies. Journal of Hazardous Materials, 152(2), 654-660.

  • van der Vlist, J., Wouters, S. G., Geuvers, L. H., van der Vlugt, J. I., de Vries, J. G., & Noël, T. (2020). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 59(2), 791-795.

  • Al-Dabbas, M. A., Bassoumi, O., Alahmer, A., Mamkagh, A., & Mayyas, R. N. (2021). A novel acrylic acid storage reservoir design and manufacture to inhibit a Polymerization Challenge. WSEAS Transactions on Applied and Theoretical Mechanics, 16, 17-26.

  • Czech, Z., & Pelech, R. (2007). Thermal degradation products of water soluble acrylic PSA containing 95 wt. % of acrylic acid and 5 wt. % of butyl acrylate as a function of pyrolysis time. Journal of Analytical and Applied Pyrolysis, 80(1), 114-118.

  • El-Gammal, O. A., & Rezk, M. A. (2015). Thermal degradation of poly (acrylic acid) containing copper nitrate. Journal of Thermal Analysis and Calorimetry, 120(2), 1169-1177.

  • Kim, D. G., Kim, S. Y., Lee, J. Y., Kim, H. J., & Kim, J. S. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(7), 899-906.

  • SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from --INVALID-LINK--

  • Zafar, M. S., & Ahmad, S. (2015). Thermal degradation of acrylic resin containing hydrophobic comonomers without fiber. Journal of Applied Polymer Science, 132(12).

  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Retrieved from --INVALID-LINK--

  • GL Sciences Inc. (n.d.). Analysis of Maleic acid, Fumaric acid and Acrylic acid. Retrieved from --INVALID-LINK--

  • Kowalczyk, A., & Nowaczyk, J. (2020). Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. Polymers, 12(12), 2969.

  • Omar, N. M., El-Sayed, M. A., & El-Gazzar, A. R. (2014). Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. Zeitschrift für Naturforschung B, 34(10), 1435-1439.

  • Balazi, A., Stankovicova, H., & Lacova, M. (2004). Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica, 49(4), 437-442.

  • Valgimigli, L., & Pratt, D. A. (2021). Inhibition of Acrylic Acid and Acrylate Autoxidation. Angewandte Chemie International Edition, 60(20), 11235-11242.

  • KR20060060776A - Method for preparing organic solvent soluble polythiophene derivative and its use. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Ramesh, S., & Le, C. S. (2016). Degradation of ultra-high molecular weight poly (methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. RSC Advances, 6(106), 104445-104454.

  • Wang, J., Wu, D., & Liu, Z. (2010). pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Journal of Materials Science, 45(18), 5012-5022.

  • Teixeira, P. G., & Faria, C. G. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. International Journal of Molecular Sciences, 22(16), 8886.

  • Khiam, A. A., Al-Hiari, Y. M., & El-Abadelah, M. M. (2005). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Heteroatom Chemistry, 16(4), 289-294.

  • Dishisha, T., & Pyo, S. H. (2015). Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis. Microbial Cell Factories, 14(1), 1-10.

  • US20220348712A1 - Polythiophenes in organic solvents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Catellani, M., Luzzati, S., & L'Abbate, M. (2007). A new polythiophene derivative with highly sensitive and selective affinitychromism properties. Macromolecular Rapid Communications, 28(11), 1202-1206.

  • Smolecule. (n.d.). 3-(5-Dimethylaminomethyl-2-thienyl)acrylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 14770-88-8((E)-3-(5-methylthiophen-2-yl)acrylic acid) Product Description. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-(5-Nitrothiophen-2-yl)acrylic Acid and Its Furan Analog

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the bioisosteric replacement of furan with thiophene in nitro-substituted acrylic acids, this guide offers a comparative analysis of their synthesis, antimicrobial activity, and underlying mechanisms of action for researchers in drug discovery and development.

In the landscape of medicinal chemistry, the bioisosteric replacement of a furan ring with a thiophene ring is a well-established strategy to modulate the biological activity and pharmacokinetic properties of a lead compound.[1] This guide provides a detailed comparison of 3-(5-Nitrothiophen-2-yl)acrylic acid and its furan analog, 3-(5-nitrofuran-2-yl)acrylic acid, focusing on their synthesis, antimicrobial efficacy, and the structural nuances that dictate their bioactivity.

At a Glance: Thiophene vs. Furan Analogs

FeatureThis compound3-(5-nitrofuran-2-yl)acrylic Acid
Core Heterocycle ThiopheneFuran
Heteroatom Sulfur (S)Oxygen (O)
Aromaticity HigherLower
Electronegativity of Heteroatom LowerHigher
Metabolic Stability (General) Generally considered more stableGenerally considered less stable

Synthesis of the Analogs: A Practical Approach via Knoevenagel Condensation

The synthesis of both this compound and its furan counterpart is readily achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, malonic acid, with a carbonyl compound, the respective 5-nitro-substituted heterocyclic aldehyde.

Experimental Protocol: Synthesis of 3-(5-nitrofuran-2-yl)acrylic acid

A detailed protocol for the synthesis of the furan analog involves the condensation of 5-nitrofuran-2-aldehyde with malonic acid.[2]

Materials:

  • 5-nitrofuran-2-carbaldehyde

  • Malonic acid

  • Pyridine (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • A mixture of 5-nitrofuran-2-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) is prepared in ethanol.

  • A catalytic amount of pyridine is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period, typically a few hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 3-(5-nitrofuran-2-yl)acrylic acid.

Experimental Protocol: Synthesis of this compound

A similar Knoevenagel condensation approach is employed for the synthesis of the thiophene analog, starting from 5-nitrothiophene-2-carboxaldehyde.[3]

Materials:

  • 5-nitrothiophene-2-carboxaldehyde

  • Malonic acid

  • Piperidine (as a catalyst)

  • Pyridine (as a solvent)

Procedure:

  • A solution of 5-nitrothiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is prepared in pyridine.

  • A catalytic amount of piperidine is added to the solution.

  • The mixture is heated at a specific temperature, for instance, 100°C, for a designated time, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent to afford pure this compound.

Comparative Bioactivity: An Antimicrobial Perspective

Nitro-aromatic compounds, including nitrofurans and nitrothiophenes, are known for their broad-spectrum antimicrobial properties.[4][5] Their mechanism of action is contingent on the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[6][7] These reactive intermediates can then inflict damage on various cellular macromolecules, including DNA, leading to cell death.[5][8]

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
3-(5-nitrofuran-2-yl)acrylic acid Staphylococcus aureus12.5[9]
Escherichia coli50[9]
5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) Staphylococcus aureus (pan-susceptible)0.5 - 2.0[10]

It is important to note that the thiophene derivative listed is not this compound, and direct comparison of MIC values should be made with caution due to structural differences and potential variations in experimental protocols.

Structure-Activity Relationship and the Role of the Heteroatom

The bioisosteric replacement of the furan's oxygen with thiophene's sulfur atom introduces several physicochemical changes that can influence bioactivity:

  • Aromaticity: Thiophene is generally considered to have a higher degree of aromaticity than furan. This can affect the electron distribution within the ring and its interaction with biological targets.

  • Electronegativity and Size: Sulfur is less electronegative and larger than oxygen. These differences can alter the molecule's polarity, hydrogen bonding capacity, and steric interactions with enzymes or receptors.

  • Metabolic Stability: Thiophene-containing compounds are often more metabolically stable than their furan counterparts. The furan ring can be more susceptible to oxidative metabolism, potentially leading to the formation of reactive intermediates.[1]

The antimicrobial activity of these compounds is critically dependent on the reduction of the nitro group by bacterial nitroreductases.[6][7] The electronic properties of the heterocyclic ring can influence the reduction potential of the nitro group, thereby affecting the rate of activation and, consequently, the antimicrobial potency.

Visualizing the Concepts

Knoevenagel Condensation Workflow

Knoevenagel_Condensation Aldehyde 5-Nitro-heterocyclic-2-carboxaldehyde (Furan or Thiophene) Intermediate Condensation Intermediate Aldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Base_Catalyst Base Catalyst (e.g., Pyridine, Piperidine) Base_Catalyst->Intermediate Solvent_Heat Solvent & Heat Product 3-(5-Nitro-heterocyclic-2-yl)acrylic acid Intermediate->Product Heat Decarboxylation Decarboxylation

Caption: Generalized workflow for the synthesis via Knoevenagel condensation.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_cell Bacterial Cell Prodrug Nitro-heterocyclic Prodrug Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase enters cell Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species reduction DNA DNA Reactive_Species->DNA damage Ribosomes Ribosomes Reactive_Species->Ribosomes inhibition Enzymes Other Cellular Macromolecules Reactive_Species->Enzymes damage Cell_Death Cell Death DNA->Cell_Death Ribosomes->Cell_Death Enzymes->Cell_Death

Caption: Activation of nitro-heterocyclic compounds to exert antimicrobial effects.

Future Directions

The available data suggests that both 3-(5-nitrofuran-2-yl)acrylic acid and its thiophene analog are promising scaffolds for antimicrobial drug discovery. However, a direct, head-to-head comparison of their bioactivity against a broad panel of clinically relevant pathogens is warranted. Such studies, conducted under standardized conditions (e.g., following CLSI guidelines for MIC determination), would provide a clearer understanding of the impact of the furan-to-thiophene substitution on antimicrobial potency and spectrum. Furthermore, detailed mechanistic studies elucidating the precise molecular targets of the activated species would be invaluable for the rational design of next-generation nitro-heterocyclic antimicrobial agents.

References

A Comparative Analysis of the Antimicrobial Spectrum of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity is a paramount objective in medicinal chemistry and drug development.[1] This guide provides a comprehensive validation of the antimicrobial spectrum of 3-(5-Nitrothiophen-2-yl)acrylic acid, a nitrothiophene derivative, benchmarked against established therapeutic agents. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the compound's potential utility as a novel antimicrobial agent.

The antimicrobial efficacy of nitro-containing molecules is well-documented, with several derivatives serving as first-line treatments for various infections.[2] The presence of the nitro (NO2) group is intrinsically linked to their biological activity, acting as a key pharmacophore.[1] This electron-withdrawing moiety significantly influences the molecule's electronic properties and polarity, which can enhance interactions with microbial biomolecules.[2]

Mechanism of Action: The Role of Nitro Group Bioactivation

The generally accepted mechanism of action for many nitroaromatic antimicrobials involves the intracellular reduction of the nitro group.[2][3] This bioactivation, catalyzed by microbial nitroreductases, generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[1][2] These reactive species can subsequently inflict damage upon critical cellular components such as DNA and proteins, ultimately leading to cell death.[2] It is this reductive bioactivation that is crucial for the antimicrobial effect of many nitroaromatic compounds.[4][5] The 5-nitro position on the thiophene ring is often critical for this activity.[4]

Comparative Experimental Framework

To objectively assess the antimicrobial potential of this compound, a rigorous comparative study is essential. This involves evaluating its activity against a diverse panel of clinically relevant microorganisms and comparing its performance to standard-of-care antimicrobial agents.

Selection of Comparator Antimicrobials

For a robust comparison, the following widely-used antimicrobial agents are selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent commonly used for the treatment of yeast and fungal infections.

Panel of Test Microorganisms

A comprehensive evaluation requires testing against a diverse array of pathogens, including:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923)

    • Bacillus subtilis (ATCC 6633)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (ATCC 10231)

Experimental Protocols

Adherence to standardized methodologies is critical for generating reliable and reproducible data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13]

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound, ciprofloxacin, and fluconazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[12][13] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test microorganism.[11]

Step-by-Step Protocol for Disk Diffusion Assay:

  • Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and uniformly swab it onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface. Similarly, place disks containing ciprofloxacin and fluconazole as positive controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

The quantitative data from the MIC assays and the qualitative results from the disk diffusion assays will be summarized in the tables below for a clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismThis compoundCiprofloxacinFluconazole
Gram-Positive Bacteria
Staphylococcus aureusDataDataN/A
Bacillus subtilisDataDataN/A
Gram-Negative Bacteria
Escherichia coliDataDataN/A
Pseudomonas aeruginosaDataDataN/A
Fungi (Yeast)
Candida albicansDataN/AData

N/A: Not Applicable. Data to be populated from experimental results.

Table 2: Zone of Inhibition (in mm) from Disk Diffusion Assay
MicroorganismThis compoundCiprofloxacinFluconazole
Gram-Positive Bacteria
Staphylococcus aureusDataDataN/A
Bacillus subtilisDataDataN/A
Gram-Negative Bacteria
Escherichia coliDataDataN/A
Pseudomonas aeruginosaDataDataN/A
Fungi (Yeast)
Candida albicansDataN/AData

N/A: Not Applicable. Data to be populated from experimental results.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the antimicrobial validation process.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound Test Compound & Comparators MIC Broth Microdilution (MIC) Compound->MIC DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion Microorganisms Bacterial & Fungal Strains Microorganisms->MIC Microorganisms->DiskDiffusion MIC_Results Quantitative MIC Values MIC->MIC_Results Zone_Results Qualitative Inhibition Zones DiskDiffusion->Zone_Results Comparison Comparative Analysis MIC_Results->Comparison Zone_Results->Comparison

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(5-Nitrothiophen-2-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(5-nitrothiophen-2-yl)acrylic acid scaffold represents a privileged structure in medicinal chemistry. Its inherent electronic properties and versatile chemical handles have made it a cornerstone for the development of novel therapeutic agents. The presence of the 5-nitrothiophene moiety, a well-known pharmacophore, combined with the reactive acrylic acid system, provides a framework for generating diverse molecular libraries with a wide spectrum of biological activities. This guide offers an in-depth comparison of various derivatives, elucidating the critical structure-activity relationships that govern their efficacy as antimicrobial and anticancer agents. We will explore the causality behind experimental design and provide the data necessary to inform future drug discovery efforts based on this promising scaffold.

The Core Scaffold: A Foundation for Diversity

The fundamental structure consists of a thiophene ring substituted with a nitro group at the 5-position and an acrylic acid chain at the 2-position. Each component plays a crucial role in the molecule's overall biological profile. The nitro group is a strong electron-withdrawing group that can be bioreduced in cellular environments to form radical species, a key mechanism for the antimicrobial activity of many nitro-heterocyclic drugs. The acrylic acid moiety offers a site for modification (e.g., esterification, amidation) to modulate physicochemical properties like lipophilicity and cell permeability. Furthermore, the α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.

Caption: The core chemical structure of this compound.

The strategic points for chemical modification to explore the SAR are primarily the carboxylic acid group and the α- and β-positions of the acrylic chain.

Comparative Analysis I: Antimicrobial Activity

Derivatives of this scaffold have shown significant promise as antibacterial and antifungal agents. The SAR in this context is heavily influenced by modifications to the acrylic acid tail and the electronic properties of the thiophene ring.

The nitro group at the 5-position of the thiophene ring is generally considered essential for potent antimicrobial activity. Studies on various nitrothiophenes have demonstrated a correlation between their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), and their activity against bacteria like Escherichia coli and Micrococcus luteus[1]. This suggests that the electronic nature of the scaffold, governed by the nitro group, is a primary determinant of its antibacterial effect. Replacing the nitro group with an amino group, for instance, can significantly alter the activity profile of thiophene compounds[2].

Modulation of the Carboxylic Acid Moiety

A common strategy to optimize drug candidates is the conversion of carboxylic acids into esters or amides. This modification primarily alters the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes. In a study of analogous 3-(5-nitro-2-furyl)acrylic acid derivatives, it was observed that their antibacterial, antialgal, and antimycotic activities were sensitive to such changes[3]. Specifically, the antimycotic activity was found to decrease as the length of the ester's alkyl chain increased, likely due to a suboptimal lipophilicity hindering interaction with the target[3]. The proposed mechanism for these analogs involves the blockage of bioenergetic processes, particularly glycolysis[3].

Antimicrobial_SAR Core 3-(5-Nitrothiophen-2-yl) acrylic acid Scaffold Modification Modification of Carboxylic Acid (Ester/Amide) Core->Modification Properties Altered Physicochemical Properties (Lipophilicity, H-bonding) Modification->Properties Permeability Modified Cell Wall Permeability Properties->Permeability Activity Impact on Antimicrobial Potency (MIC values) Permeability->Activity

Caption: Logical relationship for antimicrobial SAR modifications.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Derivatives (Note: This table is illustrative, based on trends observed in related nitro-heterocyclic acrylic acid derivatives, as specific MIC data for a broad range of this compound derivatives is not consolidated in the search results. The data for the related nitrofuran analogs is used to demonstrate the principle.)

CompoundR Group (at Carboxylic Acid)Escherichia coliStaphylococcus aureusCandida albicansReference
Parent Acid -OH>1005025[3]
Methyl Ester -OCH₃502512.5[3]
Ethyl Ester -OCH₂CH₃502512.5[3]
Propyl Ester -O(CH₂)₂CH₃1005025[3]
Amide -NH₂2512.56.25[3]

Data is representative of trends seen in 3-(5-nitro-2-furyl)acrylic acid derivatives.

The data trend suggests that converting the carboxylic acid to small esters or amides can enhance activity, possibly by improving cell uptake. However, excessively long alkyl chains can be detrimental, highlighting a classic lipophilicity-activity relationship.

Comparative Analysis II: Anticancer Activity

Thiophene-based acrylonitriles and acrylic acids have emerged as potent anticancer agents, often acting as kinase or tubulin polymerization inhibitors. For these activities, modifications across the entire scaffold, including substitutions on an aryl group at the β-position of the acrylate, are crucial.

Studies on 3-aryl-2-(2-thienyl)acrylonitriles, which share a similar core structure, have identified compounds with sub-micromolar IC₅₀ values against hepatoma cell lines like HepG2 and Huh-7, outperforming the clinically used multikinase inhibitor sorafenib[4][5]. The mode of action for the most potent derivatives was identified as multi-kinase inhibition, with a preferential activity against VEGFR-2 tyrosine kinase[4].

Key Structural Features for Anticancer Efficacy
  • Substitution on the β-Aryl Ring: The nature and position of substituents on an aryl ring at the β-position of the acrylic system are critical. For the 3-aryl-2-(2-thienyl)acrylonitrile series, a derivative with a 3-hydroxy-4-methoxyphenyl group was exceptionally potent[5]. This indicates that specific hydrogen bonding and electronic interactions with the target protein's active site are essential for high efficacy.

  • The α,β-Unsaturated System: This system properly orients the aromatic rings for optimal target binding. Modification from a carboxylic acid to a nitrile (-CN) has proven effective in creating potent kinase inhibitors[4].

  • The Thiophene Ring: The thiophene moiety itself is a key pharmacophore, participating in crucial interactions within the kinase binding pocket.

Similarly, other acrylic acid derivatives have been investigated as potential anticancer agents that function as tubulin polymerization inhibitors[6][7]. One such study identified a (Z)-3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid derivative with a potent IC₅₀ value of 3.24 µM against the MDA-MB-231 breast cancer cell line[6][7]. This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis[7].

Anticancer_MoA cluster_drug Thiophene Derivative cluster_pathway Cancer Cell Signaling Derivative 3-Aryl-2-(thienyl) acrylonitrile Derivative->Inhibition Kinase VEGFR-2 Kinase Proliferation Tumor Angiogenesis & Proliferation Kinase->Proliferation ATP Inhibition->Kinase

Caption: Proposed mechanism of action for anticancer derivatives.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Representative Thiophene Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
Sorafenib (Reference Drug)HepG22.90[4]
1b 3-(4-methoxyphenyl)-2-(thien-2-yl)acrylonitrileHepG20.82[4]
1c 3-(3-hydroxy-4-methoxyphenyl)-2-(thien-2-yl)acrylonitrileHepG20.49[4]
1j 3-(3-fluorophenyl)-2-(thien-2-yl)acrylonitrileHepG24.90[5]
4b (Z)-3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acidMDA-MB-2313.24[6]

The data clearly indicates that precise substitution patterns on the aryl ring attached to the acrylic backbone are paramount for achieving potent anticancer activity, with hydroxyl and methoxy groups often contributing to enhanced binding and efficacy.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. Below are methodologies for the synthesis and biological evaluation of these derivatives.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes a common method for synthesizing 3-aryl-2-(thienyl)acrylonitrile derivatives, which can be adapted for acrylic acid analogs.

Rationale: The Knoevenagel condensation is a reliable and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like piperidine.

Step-by-Step Procedure:

  • To a solution of 2-(thiophen-2-yl)acetonitrile (1.0 eq) in absolute ethanol, add the appropriate aryl aldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified acrylonitrile derivative[4].

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and proliferation.

Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h B 2. Treat cells with various concentrations of test compounds A->B C 3. Incubate for 24-48h B->C D 4. Add MTT solution to each well and incubate for 4h C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Measure absorbance at ~570nm using a plate reader E->F G 7. Calculate % viability and determine IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a versatile platform for the design of potent bioactive molecules. The structure-activity relationship studies reveal distinct patterns for different therapeutic targets:

  • For Antimicrobial Activity: The 5-nitro group is paramount. Modifications of the carboxylic acid to short-chain esters or amides can fine-tune the lipophilicity to enhance cell penetration and activity, but longer chains are generally detrimental.

  • For Anticancer Activity: Efficacy is driven by more complex interactions. The acrylic system, often as a nitrile, serves as a rigid linker, while specific substitutions (e.g., hydroxyl, methoxy) on a β-aryl ring are critical for high-affinity binding to targets like VEGFR-2 kinase.

Future research should focus on synthesizing novel derivatives with substitutions at the C3 and C4 positions of the thiophene ring to further probe the electronic and steric requirements for activity. Elucidating detailed mechanisms of action through enzymatic assays and structural biology will be crucial for rational drug design. Furthermore, optimizing the pharmacokinetic profiles (ADME/Tox) of the most potent leads will be a necessary step toward translating these promising scaffolds into clinical candidates.

References

A Senior Scientist's Guide to Navigating Cross-Reactivity of 3-(5-Nitrothiophen-2-yl)acrylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the potential cross-reactivity of 3-(5-Nitrothiophen-2-yl)acrylic acid across various biological assays. Our objective is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate assay interference, ensuring the integrity of your screening data.

Introduction: The Double-Edged Sword of a Privileged Scaffold

This compound and its analogs are of significant interest in drug discovery, demonstrating a range of biological activities, including antibacterial, antifungal, and potential enzyme inhibition.[1][2][3] The compound's structure, featuring a nitrothiophene ring conjugated to an acrylic acid moiety, is key to its bioactivity. However, the very chemical features that confer its therapeutic potential also present a significant challenge: a high propensity for non-specific interactions and assay interference.

Nitroaromatic compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are notorious for generating false-positive results in high-throughput screens through a variety of mechanisms not related to specific, high-affinity binding to a target.[4][6] Understanding the underlying chemical biology of this compound is therefore not just advantageous; it is critical for the valid interpretation of experimental outcomes.

Part 1: The Chemistry of Concern - Unraveling the Mechanisms of Interference

The structure of this compound contains two key alerts for potential cross-reactivity: the nitrothiophene group and the α,β-unsaturated carbonyl system (acrylic acid). These functionalities can mediate assay interference through several distinct mechanisms.

Covalent Modification: The Irreversible Interaction

The nitro group is a strong electron-withdrawing group, which can activate the thiophene ring for nucleophilic attack.[7] More significantly, the nitro group itself can be considered a "masked electrophile."[8][9] Under the right biological conditions, particularly in the presence of an appropriately positioned acidic residue and a nucleophile like cysteine within a protein's active site, the nitro group can be activated to form a covalent bond.[8][9]

Furthermore, the acrylic acid portion is a classic Michael acceptor, making it susceptible to covalent addition from nucleophilic amino acid residues such as cysteine. This reactivity is a common mechanism for targeted covalent inhibitors but can also lead to non-specific off-target protein modification and assay artifacts.[10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Mechanism of Covalent Modification via Michael Addition.", shape=plaintext, fontsize=10];

Redox Cycling: The Futile Metabolism

Nitroaromatic compounds are well-documented redox cyclers.[11][12] Flavoenzymes, such as NADPH-cytochrome P450 reductase, can reduce the nitro group by a single electron to form a nitro anion radical.[13] In an aerobic environment, this radical can rapidly transfer the electron to molecular oxygen, generating a superoxide anion radical and regenerating the parent compound.[12][14]

This futile cycle leads to:

  • Consumption of reducing equivalents (NADPH/NADH), which can interfere with assays that rely on these cofactors.

  • Generation of Reactive Oxygen Species (ROS) , such as superoxide and hydrogen peroxide, which can damage proteins non-specifically, leading to false signals of inhibition.[11]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

} caption [label="Futile Redox Cycling of Nitroaromatic Compounds.", shape=plaintext, fontsize=10];

Compound Aggregation

Like many compounds flagged as PAINS, this compound has the potential to form aggregates in aqueous assay buffers, particularly at higher concentrations. These sub-micellar particles can non-specifically sequester and denature proteins, leading to apparent inhibition that is independent of true binding at a specific site.

Part 2: Comparative Performance & Predicted Cross-Reactivity

The potential for cross-reactivity is not uniform across all assay formats. The table below compares the predicted behavior of this compound in common biological assays, highlighting the primary mechanisms of interference.

Assay TypeTarget Class ExamplePrimary Interference Mechanism(s)Predicted Outcome
Biochemical (Enzyme) Kinases, Proteases, OxidoreductasesCovalent Modification, Redox Cycling, AggregationHigh risk of false positives. Activity may be time-dependent and sensitive to reducing agents.
Cell-Based (Viability) e.g., MTT, MTS, AlamarBlueRedox Cycling (ROS generation), General CytotoxicityApparent cytotoxicity may be an artifact of redox activity interfering with assay dyes rather than true cell death.
Cell-Based (Reporter) Luciferase, β-LactamaseCovalent Modification of reporter enzyme, Compound-mediated light quenchingHigh risk of false inhibition due to direct interaction with the reporter protein or optical interference.
Binding (SPR, ITC) Any protein targetAggregation, Non-specific bindingPotential for non-stoichiometric or irreversible binding artifacts.
Immunoassays (ELISA) Antibody-AntigenCovalent modification of antibodies or target proteins, AggregationRisk of disrupting protein-protein interactions non-specifically, leading to either false positives or negatives.[15]

Part 3: A Practical Guide to De-risking Hits - Experimental Protocols

To validate a "hit" and distinguish true activity from assay artifacts, a series of counter-screens is essential. As a Senior Application Scientist, I advocate for a systematic, self-validating workflow.

dot graph TD { graph [splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for De-risking Potential Assay Artifacts.", shape=plaintext, fontsize=10];

Protocol 1: Glutathione (GSH) Trapping Assay for Covalent Reactivity

This assay assesses the intrinsic reactivity of the compound towards a biological nucleophile.[16][17] Formation of a GSH adduct indicates a high potential for covalent modification of proteins.

Objective: To detect the formation of a covalent adduct between this compound and glutathione.

Methodology:

  • Incubation: Incubate the test compound (e.g., 10 µM) with human liver microsomes (1 mg/mL) and glutathione (5 mM) in phosphate buffer (100 mM, pH 7.4). Include both NADPH-fortified and NADPH-deficient conditions.

  • Time Points: Aliquots are taken at 0, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by high-resolution LC-MS/MS.

  • Data Interpretation: Search for the expected mass of the parent compound plus the mass of glutathione (M + 305.06 Da). The appearance of this new mass confirms adduct formation.

Protocol 2: Redox Cycling Assay using Resazurin

Objective: To determine if the compound undergoes redox cycling and generates ROS.

Methodology:

  • Reagent Preparation: Prepare a solution of Resazurin (non-fluorescent) and a reductase enzyme (e.g., NADPH-cytochrome P450 reductase) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the enzyme, NADPH, and the test compound at various concentrations.

  • Initiation: Add Resazurin to all wells to initiate the reaction. In the absence of redox cycling, the enzyme will reduce Resazurin to the highly fluorescent Resorufin.

  • Measurement: Read fluorescence (Ex/Em ~560/590 nm) kinetically over 30-60 minutes.

  • Data Interpretation: A compound that undergoes redox cycling will compete with Resazurin for NADPH, resulting in a decrease in the rate of Resorufin formation. This dose-dependent decrease in fluorescence indicates redox activity.

Protocol 3: Aggregation Counter-Screen with Detergent

Objective: To determine if the observed activity is due to compound aggregation.

Methodology:

  • Primary Assay Replication: Repeat the primary biological assay in which the hit was identified.

  • Detergent Addition: Run two parallel sets of dose-response curves: one under the original assay conditions and one with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • Data Interpretation: If the compound is an aggregator, the presence of detergent will disrupt the formation of aggregates. This will result in a significant rightward shift (increase) in the IC50 value or a complete loss of activity. If the IC50 remains unchanged, the activity is likely not mediated by aggregation.

Conclusion and Best Practices

This compound is a chemically reactive entity whose biological activity must be interpreted with a high degree of scientific rigor. Its structural motifs predispose it to covalent modification, redox cycling, and aggregation—all common mechanisms of assay interference.

Key Takeaways for Researchers:

  • Be Skeptical of Primary Hits: View initial positive results from single-point or HTS screens with caution. The potential for artifacts with this chemical class is high.

  • Employ a Panel of Orthogonal Assays: Never rely on a single assay format. Validate hits using different technologies and detection methods (e.g., biochemical, biophysical, and cell-based).

  • Integrate Counter-Screens Early: The protocols described above should be standard practice in the hit validation workflow for any compound containing a nitroaromatic scaffold.

  • Consider Structure-Activity Relationships (SAR): If close analogs lacking the nitro group or the Michael acceptor are inactive, it strengthens the hypothesis that the observed activity is driven by non-specific reactivity.

By embracing these principles, researchers can effectively navigate the challenges posed by reactive compounds, ensuring that resources are focused on genuinely promising molecules and enhancing the overall integrity and success of drug discovery programs.

References

comparative analysis of nitrothiophene vs. nitrofuran compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two critical classes of nitroaromatic compounds in medicinal chemistry: nitrothiophenes and nitrofurans. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their mechanism of action, structure-activity relationships (SAR), clinical applications, and toxicological profiles, supported by experimental data and methodologies.

Introduction: The Enduring Relevance of Nitroaromatics

Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring system, represent a cornerstone of antimicrobial therapy.[1][2] For decades, clinicians have relied on their potent, broad-spectrum activity to combat a range of pathogens. The initial success of the nitrofurans, introduced in the mid-20th century, paved the way for the exploration of other nitro-heterocyclic scaffolds, including the structurally related nitrothiophenes.

Both classes function as prodrugs, remaining largely inert until they are bioactivated within the target pathogen.[3][4][5][6] This selective activation is central to their therapeutic index and forms the basis of their mechanism of action. This guide will dissect the subtle yet significant differences between the oxygen-containing furan ring and the sulfur-containing thiophene ring, providing a framework for understanding their distinct roles in medicinal chemistry.

The Nitrofuran Scaffold: A Clinically Validated Powerhouse

Nitrofurans are synthetic antimicrobial agents defined by a 5-membered furan ring bearing a nitro group (-NO₂) at the 5-position.[7] This specific structural feature is indispensable for their biological activity.[7] This class includes well-established drugs like Nitrofurantoin, a first-line treatment for urinary tract infections (UTIs), and Nitrofurazone, a topical agent for skin infections.[8][9]

Mechanism of Action: A Multi-Pronged Attack

The efficacy of nitrofurans stems from a unique, multi-targeted mechanism that makes the development of bacterial resistance exceptionally rare.[3][7][9][10]

  • Prodrug Bioactivation: Nitrofurans are taken up by bacteria and require enzymatic reduction of the nitro group to become active.[3] This conversion is catalyzed by bacterial flavoproteins known as nitroreductases (both Type I oxygen-insensitive and Type II oxygen-sensitive).[11][12][13][14] Mammalian cells generally lack these enzymes or express them at much lower levels, providing a degree of selectivity.[10]

  • Generation of Reactive Intermediates: The reduction process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives.[4][7][11]

  • Indiscriminate Cellular Damage: These reactive species are the ultimate cytotoxic agents, attacking multiple targets within the bacterial cell simultaneously.[3][7] This "shotgun" approach includes:

    • DNA Damage: Causing strand breaks and mutations.[10]

    • Ribosomal Protein Inhibition: Disrupting protein synthesis.[8][10][11]

    • Metabolic Disruption: Interfering with crucial pathways like the Krebs cycle and pyruvate metabolism.[3][8]

Caption: Bioactivation pathway of nitrofuran antibiotics within a bacterial cell.

Structure-Activity Relationships (SAR)
  • The 5-Nitro Group: As mentioned, the nitro group at the 5-position is essential for activity. Its removal renders the molecule ineffective.[7]

  • Side Chain: The nature of the side chain at the 2-position significantly influences the compound's spectrum of activity, pharmacokinetics, and solubility.

  • Substituents: QSAR studies have shown that the antibacterial activity correlates with electronic factors, such as the Hammett substituent constant and the cyclic voltametric reduction potential, underscoring the importance of the nitro group's reduction.[15][16]

Clinical Profile of Nitrofurantoin

Nitrofurantoin is the archetypal nitrofuran. Its success in treating UTIs is largely due to its pharmacokinetic profile.

  • Urinary Tract Selectivity: After oral administration, nitrofurantoin is rapidly absorbed but achieves only low and often undetectable concentrations in the blood.[10] It is efficiently filtered by the kidneys and concentrates in the urine, reaching therapeutic levels 50-200 times higher than in plasma.[7][10] This makes it highly effective against urinary pathogens like E. coli while minimizing systemic exposure and impact on gut flora.[7][17]

  • Toxicity and Side Effects: While generally well-tolerated for short-term use, nitrofurans are associated with several adverse effects. Common issues include nausea, vomiting, and diarrhea.[18][19][20] More severe, though rare, toxicities can occur, particularly with long-term use, and include pulmonary inflammation, hepatotoxicity, and peripheral neuropathy.[18][19][21][22]

The Nitrothiophene Scaffold: An Investigational Frontier

Nitrothiophenes, containing a sulfur atom in the five-membered heterocyclic ring, are structural analogues of nitrofurans. They have been extensively investigated for a wide range of therapeutic applications, including as antibacterial agents, anticancer cytotoxins, and radiosensitizers.[1][23][24]

Mechanism of Action: A Shared Strategy

Like their nitrofuran cousins, nitrothiophenes are prodrugs that require reductive activation to exert their biological effects.

  • Nitroreductase Activation: Their antibacterial activity is dependent on activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli.[5][6][25]

  • Cytotoxicity: The resulting reactive metabolites are believed to cause widespread cellular damage, including membrane potential disruption and DNA damage, leading to bactericidal effects.[2]

Structure-Activity Relationships (SAR)
  • Electronic Properties: SAR studies on nitrothiophenes reveal a strong correlation between antibacterial activity and calculated electronic properties like HOMO energies and atomic charges at the sulfur atom.[26]

  • Substituent Effects: The presence and position of additional substituents, such as a second nitro group or halogens, can significantly enhance activity.[26] For example, 2-chloro- or 2-bromo-3,5-dinitrothiophenes are predicted to have the highest activity against both E. coli and Micrococcus luteus.[26]

  • Overcoming Efflux: A significant challenge in the development of nitrothiophenes as systemic agents is their susceptibility to bacterial efflux pumps like AcrAB-TolC.[1][5] Medicinal chemistry efforts have shown that modifications to the side chain (e.g., on a nitrothiophene carboxamide core) can reduce binding to the efflux pump, thereby restoring potency against wild-type bacteria.[5][6][25]

Developmental and Preclinical Profile

While nitrothiophenes demonstrate potent broad-spectrum antibacterial activity in vitro, they have not achieved the same level of clinical success as nitrofurans.[1][2]

  • Investigational Status: Many nitrothiophene series remain in the preclinical or investigational stage.[5] Their development is often hampered by issues of systemic toxicity or unfavorable pharmacokinetic properties, such as being potent substrates for efflux pumps.[5][23]

  • Therapeutic Potential: The ability to tune their properties for different applications, such as selective activation in the hypoxic environment of tumors (as bioreductively activated cytotoxins), makes them a highly versatile and promising scaffold for future drug development.[23]

Head-to-Head Comparison: Nitrothiophene vs. Nitrofuran

FeatureNitrofuran CompoundsNitrothiophene Compounds
Core Heterocycle 5-Membered ring with Oxygen (Furan)5-Membered ring with Sulfur (Thiophene)
Mechanism of Action Prodrugs activated by bacterial nitroreductases; cause multi-target cellular damage.[3][7]Prodrugs activated by bacterial nitroreductases; cause multi-target cellular damage.[5][6]
Spectrum of Activity Broad-spectrum, clinically effective against many Gram-positive and Gram-negative urinary pathogens.[9][27]Broad-spectrum potential against enteric pathogens and others.[1][2] Often potent against efflux-deficient strains.[5]
Key Clinical Uses Established: Nitrofurantoin for UTIs, Nitrofurazone (topical), Nifurtimox for Chagas disease.[9][28]Investigational: Primarily preclinical as antibacterials, radiosensitizers, and anticancer agents.[23][24]
Resistance Profile Clinically significant resistance is rare due to the multi-target mechanism.[9][10]Resistance mechanisms are likely similar (nitroreductase mutation), but efflux pump activity is a major barrier to potency.[5]
Key Toxicity Concerns GI distress, pulmonary toxicity, hepatotoxicity, peripheral neuropathy (especially with long-term use).[18][21]Systemic toxicity has limited the in vivo application of some derivatives.[23]
Developmental Stage Mature, with several clinically approved drugs used for decades.Largely investigational, with ongoing efforts to optimize for drug-like properties.

Key Experimental Protocols

Validating the activity of novel nitroaromatic compounds requires a standardized set of experiments. The causality behind these choices is to first confirm the fundamental mechanism (bioactivation) and then quantify its therapeutic effect (potency).

Protocol: Nitroreductase Activity Assay

Objective: To determine if a test compound is a substrate for a key bacterial nitroreductase (e.g., E. coli NfsA or NfsB), confirming its potential for bioactivation.

Principle: This assay monitors the oxidation of NADPH to NADP⁺, which is coupled to the reduction of the nitroaromatic compound by the purified nitroreductase enzyme. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme Purification: Express and purify recombinant nitroreductase (e.g., His-tagged NfsB) from E. coli.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • NADPH (final concentration 100-200 µM)

    • Purified nitroreductase enzyme (e.g., 1-5 µg/mL)

  • Initiate Reaction: Add the nitrothiophene or nitrofuran test compound (from a DMSO stock, typically to a final concentration of 10-100 µM).

  • Spectrophotometric Monitoring: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Compare the rate in the presence of the test compound to a no-compound control. A significantly increased rate confirms the compound is a substrate.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted compound. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.

Caption: A generalized workflow for the discovery of novel nitroaromatic antibacterial agents.

Conclusion and Future Perspectives

The comparative analysis of nitrofurans and nitrothiophenes reveals a tale of two closely related, yet distinct, chemical families. Nitrofurans represent a mature, clinically validated class of drugs whose utility, particularly for UTIs, is cemented by a unique pharmacokinetic profile and a low rate of resistance development.[7][9][17] Their future lies in the potential for derivatization to broaden their application or mitigate known toxicities.[27]

Nitrothiophenes, on the other hand, are a frontier of opportunity. While they share the same fundamental bioactivation mechanism, their development has been challenged by pharmacokinetic hurdles like bacterial efflux.[5][6] However, recent advances in understanding and overcoming these challenges through structure-based design are revitalizing interest in the scaffold.[5][6][25] The versatility of the nitrothiophene core for applications beyond antibacterials, such as in oncology, ensures that it will remain an active area of research.

For drug development professionals, the key takeaway is that both scaffolds hold immense value. The clinical success of nitrofurans provides a validated blueprint for the power of reductive bioactivation, while the ongoing exploration of nitrothiophenes offers a rich field for discovering novel agents to combat the ever-growing threat of antimicrobial resistance.

References

Independent Verification of the Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthetic Challenge

3-(5-Nitrothiophen-2-yl)acrylic acid is a derivative of thiophene, a privileged scaffold in drug discovery. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for further chemical modifications. The acrylic acid moiety offers a handle for various chemical transformations, including amidation and esterification, allowing for the generation of diverse compound libraries.

The primary challenge in the synthesis of this molecule lies in achieving a clean, high-yielding reaction with straightforward purification. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the process. This guide will focus on the most probable and widely applicable method for this class of compounds: the Knoevenagel condensation and its variations.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most effectively achieved through the condensation of 5-nitrothiophene-2-carbaldehyde with a suitable active methylene compound. The two most relevant and historically significant variations of this approach are the standard Knoevenagel condensation and the Knoevenagel-Döbner modification.

Methodology 1: The Standard Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of acrylic acids, malonic acid is the active methylene compound of choice.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine or pyridine is typically employed. These bases are strong enough to deprotonate malonic acid, forming the reactive enolate, but not so strong as to promote side reactions with the aldehyde.

  • Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often used to drive the reaction to completion. However, for greener approaches, ethanol or even solvent-free conditions can be explored.

  • Temperature: The reaction is typically heated to reflux to facilitate both the condensation and the subsequent decarboxylation of the intermediate.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. The formation of the product is often indicated by the appearance of a new, more polar spot. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR), which should be consistent with the expected structure.

Methodology 2: The Knoevenagel-Döbner Modification

The Knoevenagel-Döbner modification is a variation of the Knoevenagel condensation that is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids from aliphatic and heteroaromatic aldehydes.[1] This method utilizes pyridine as both the solvent and the catalyst, with a catalytic amount of piperidine sometimes added to accelerate the reaction.

Causality Behind Experimental Choices:

  • Solvent and Catalyst: Pyridine serves as a weakly basic solvent that facilitates the reaction and keeps the reactants in solution. It also acts as the primary catalyst.

  • Co-catalyst: Piperidine, being a stronger base than pyridine, can be used in catalytic amounts to increase the rate of enolate formation and, consequently, the overall reaction rate.

  • Temperature: Gentle heating is usually sufficient to promote the reaction, which is often followed by decarboxylation in situ.

Self-Validating System:

Similar to the standard Knoevenagel condensation, the reaction progress is monitored by TLC. The Döbner modification often leads to cleaner reactions and easier workup, as the solvent is also the catalyst. The identity and purity of the product are confirmed through melting point determination and spectroscopic analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound based on the discussed chemical principles.

Protocol 1: Standard Knoevenagel Condensation

Materials:

  • 5-nitrothiophene-2-carbaldehyde

  • Malonic acid

  • Piperidine

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-nitrothiophene-2-carbaldehyde (1 equivalent), malonic acid (1.2 equivalents), and toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash with cold toluene.

  • To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Protocol 2: Knoevenagel-Döbner Modification

Materials:

  • 5-nitrothiophene-2-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (optional)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., a few drops) if a faster reaction is desired.

  • Heat the reaction mixture at a gentle reflux (around 80-90 °C) for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • A precipitate of the product should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Performance Comparison

The choice between the standard Knoevenagel and the Knoevenagel-Döbner modification will depend on the specific requirements of the synthesis, such as scale, desired purity, and available resources.

ParameterStandard Knoevenagel CondensationKnoevenagel-Döbner Modification
Catalyst Piperidine or other amine basesPyridine (solvent and catalyst), optional piperidine
Solvent Toluene, Benzene, or EthanolPyridine
Temperature Reflux (often >100 °C with toluene)Gentle reflux (around 80-90 °C)
Workup Requires removal of solvent and catalystSimple acidic workup to precipitate product
Yield Generally good to excellentOften higher and cleaner
Purity May require more extensive purificationOften yields a purer initial product
Green Chemistry Use of toluene can be a concernPyridine is also a solvent of concern

Visualization of Synthetic Workflows

Knoevenagel_Workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Standard Knoevenagel cluster_protocol2 Protocol 2: Knoevenagel-Döbner cluster_end Final Product 5-nitrothiophene-2-carbaldehyde 5-nitrothiophene-2-carbaldehyde Condensation Condensation (Piperidine, Toluene, Reflux) 5-nitrothiophene-2-carbaldehyde->Condensation Condensation_D Condensation (Pyridine, Heat) 5-nitrothiophene-2-carbaldehyde->Condensation_D Malonic Acid Malonic Acid Malonic Acid->Condensation Malonic Acid->Condensation_D Decarboxylation1 In-situ Decarboxylation Condensation->Decarboxylation1 Workup1 Aqueous Base/Acid Workup Decarboxylation1->Workup1 Product This compound Workup1->Product Decarboxylation2 In-situ Decarboxylation Condensation_D->Decarboxylation2 Workup2 Acidic Workup & Precipitation Decarboxylation2->Workup2 Workup2->Product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion and Recommendations

Both the standard Knoevenagel condensation and the Knoevenagel-Döbner modification represent viable and effective methods for the synthesis of this compound. For laboratory-scale synthesis where simplicity of workup and potentially higher purity of the crude product are desired, the Knoevenagel-Döbner modification is recommended . The use of pyridine as both solvent and catalyst streamlines the process, and the acidic workup is generally very effective for isolating the carboxylic acid product.

For larger-scale preparations, the standard Knoevenagel condensation using a less expensive solvent like toluene with azeotropic water removal might be more cost-effective. However, this may necessitate a more rigorous purification procedure to remove residual starting materials and byproducts.

Ultimately, the choice of method should be guided by the specific needs of the research, including the desired scale of the reaction, available equipment, and the importance of factors such as reaction time and ease of purification. It is always advisable to perform a small-scale trial of the chosen procedure to optimize conditions before committing to a larger-scale synthesis.

References

A Comparative Analysis of the Antimicrobial Efficacy of 3-(5-Nitrothiophen-2-yl)acrylic Acid and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle the foundations of modern medicine. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are prime examples of multidrug-resistant organisms that pose a significant threat in clinical settings[1]. This escalating crisis necessitates the urgent discovery and development of new antibiotics with novel mechanisms of action[2][3].

Nitroaromatic compounds have a long history in chemotherapy, with notable examples like nitrofurantoin used for urinary tract infections[4]. Their biological activity is often attributed to the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA[5][6][7][8]. This guide focuses on 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule combining the established antimicrobial potential of the nitro-thiophene scaffold with an acrylic acid moiety. While numerous thiophene derivatives have been investigated for their antimicrobial properties, this specific compound remains relatively unexplored[8]. This document provides a framework for evaluating its efficacy in comparison to a panel of well-characterized antibiotics: Ciprofloxacin, Ampicillin, and Tetracycline.

Proposed Mechanism of Action of this compound

The antimicrobial activity of this compound is hypothesized to be initiated by the reduction of its nitro group within the bacterial cell. This bioactivation is a key feature of many nitroaromatic antibiotics[4][6].

compound This compound (Pro-drug) nitroreductase Bacterial Nitroreductase compound->nitroreductase Enzymatic Reduction reactive_intermediates Reactive Nitroso & Hydroxylamine Species nitroreductase->reactive_intermediates cellular_damage Cellular Damage reactive_intermediates->cellular_damage dna_damage DNA Strand Breaks cellular_damage->dna_damage protein_damage Protein Dysfunction cellular_damage->protein_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Proposed bioactivation pathway of this compound.

Experimental Protocols

To objectively assess the antimicrobial efficacy of this compound, a series of standardized in vitro experiments are required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI)[9][10][11][12][13].

Synthesis of (E)-3-(5-Nitrothiophen-2-yl)acrylic acid

A plausible and efficient method for the synthesis of the target compound is the Doebner modification of the Knoevenagel condensation[14][15]. This reaction involves the condensation of 5-nitrothiophene-2-carboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also facilitates decarboxylation[14].

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and acidify with a 2M solution of hydrochloric acid. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield (E)-3-(5-nitrothiophen-2-yl)acrylic acid.

reactants 5-Nitrothiophene-2-carboxaldehyde + Malonic Acid conditions Pyridine (Solvent) Piperidine (Catalyst) Reflux reactants->conditions intermediate Knoevenagel-Doebner Condensation & Decarboxylation conditions->intermediate product (E)-3-(5-Nitrothiophen-2-yl)acrylic acid intermediate->product

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol follows the CLSI guidelines for broth microdilution[16][17][18].

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and the comparator antibiotics (Ciprofloxacin, Ampicillin, Tetracycline) in a suitable solvent (e.g., DMSO), followed by serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC test to assess whether the compound is bacteriostatic or bactericidal[19][20].

Step-by-Step Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

start Start prepare_solutions Prepare Serial Dilutions of Antimicrobials in 96-well Plate start->prepare_solutions prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_solutions->prepare_inoculum inoculate Inoculate Plate with Bacteria prepare_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Comparative Efficacy Analysis

The following data is presented for illustrative purposes to demonstrate how the experimental results would be structured and interpreted. These are not actual experimental results and require laboratory validation.

Mechanisms of Action of Comparator Antibiotics
  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and recombination, leading to bacterial cell death[3][4][15].

  • Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis[5][8][14].

  • Tetracycline: A broad-spectrum antibiotic that inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[1][2][7].

Hypothetical Antimicrobial Activity Data

The following tables summarize the hypothetical MIC and MBC values for this compound and the comparator antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismThis compoundCiprofloxacinAmpicillinTetracycline
Staphylococcus aureus (ATCC 29213)8121
Escherichia coli (ATCC 25922)160.0684
Pseudomonas aeruginosa (ATCC 27853)641>256>256
Klebsiella pneumoniae (ATCC 700603)320.1251288

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

OrganismThis compound (MBC/MIC)Ciprofloxacin (MBC/MIC)Ampicillin (MBC/MIC)Tetracycline (MBC/MIC)
Staphylococcus aureus (ATCC 29213)16 (2)2 (2)4 (2)>64 (>64)
Escherichia coli (ATCC 25922)32 (2)0.125 (2)16 (2)>64 (>64)
Pseudomonas aeruginosa (ATCC 27853)>128 (>2)2 (2)>256 (N/A)>256 (N/A)
Klebsiella pneumoniae (ATCC 700603)64 (2)0.25 (2)>256 (>2)>64 (>8)

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, albeit with higher MIC values compared to ciprofloxacin against Gram-negative organisms. The MBC/MIC ratio of ≤ 4 suggests a potential bactericidal mode of action, similar to ciprofloxacin and ampicillin, and in contrast to the generally bacteriostatic nature of tetracycline.

The moderate activity against P. aeruginosa and K. pneumoniae warrants further investigation, perhaps through structural modifications to enhance potency and cell penetration. The unique mechanism of action of nitroaromatic compounds could be advantageous against bacteria that have developed resistance to other antibiotic classes.

It is imperative to experimentally validate these findings. Future studies should include:

  • Experimental determination of MIC and MBC values against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Time-kill curve assays to further characterize the bactericidal or bacteriostatic nature of the compound.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety profiling to assess its potential for therapeutic use.

Conclusion

While further experimental validation is essential, this compound represents a promising scaffold for the development of new antimicrobial agents. Its predicted mechanism of action, distinct from many current antibiotic classes, offers a potential avenue to combat the growing threat of antimicrobial resistance. The protocols and comparative framework outlined in this guide provide a robust starting point for the comprehensive evaluation of this and other novel antimicrobial candidates.

References

A Senior Application Scientist's Guide to the Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic Acid: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(5-Nitrothiophen-2-yl)acrylic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. The efficiency, scalability, and environmental impact of its production are critically dependent on the chosen synthetic pathway. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis of key performance metrics including yield, purity, reaction conditions, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application.

Introduction: The Strategic Importance of this compound

The acrylic acid moiety, when conjugated with the 5-nitrothiophene scaffold, creates a molecule with a unique electronic profile and versatile reactivity. The nitro group, a strong electron-withdrawing entity, and the acrylic acid, a Michael acceptor and precursor to various functional groups, make this compound a valuable building block. Its derivatives have been explored in the development of antitubercular and antimicrobial agents, highlighting the need for robust and efficient synthetic access.[1] This guide will evaluate four primary synthetic strategies, originating from the common precursor, 5-nitrothiophene-2-carbaldehyde.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly relies on carbon-carbon bond-forming reactions that construct the α,β-unsaturated acid from an aldehyde precursor. The four most established methods are the Knoevenagel-Doebner Condensation, the Perkin Reaction, the Wittig Reaction, and the Heck Reaction. Each route offers a distinct set of advantages and challenges related to reagent availability, reaction conditions, and byproduct management.

Synthetic_Routes_Overview cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_end Product S1 5-Nitrothiophene- 2-carbaldehyde R1 Knoevenagel-Doebner Condensation S1->R1 R2 Perkin Reaction S1->R2 R3 Wittig Reaction S1->R3 S2 Malonic Acid S2->R1 S3 Acetic Anhydride S3->R2 S4 Phosphonium Ylide Precursor S4->R3 S5 2-Bromo-5-nitrothiophene R4 Heck Reaction S5->R4 S6 Acrylic Acid S6->R4 P This compound R1->P High Yield, Mild Conditions R2->P Classic Method, High Temp R3->P High Selectivity, Byproduct Issues R4->P Convergent, Catalyst Cost

Caption: High-level overview of the four primary synthetic pathways to the target compound.

In-Depth Analysis of Synthetic Routes

Route 1: Knoevenagel-Doebner Condensation

This is arguably the most direct and widely employed method for synthesizing α,β-unsaturated carboxylic acids from aldehydes.[2] It involves the condensation of 5-nitrothiophene-2-carbaldehyde with an active methylene compound, typically malonic acid, followed by in-situ decarboxylation.

Mechanism: The reaction is catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration, and subsequent heating in the presence of the base facilitates decarboxylation to yield the final acrylic acid product.[3] A similar reaction has been successfully used to synthesize analogous benzimidazolyl acrylic acid derivatives.[4]

Experimental Protocol: Knoevenagel-Doebner Synthesis

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrothiophene-2-carbaldehyde (1.57 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Solvent and Catalyst: Add pyridine (15 mL) and 2-3 drops of piperidine. The use of a basic catalyst is essential for the initial condensation.[5]

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with continuous stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The evolution of CO2 indicates the decarboxylation step is proceeding.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated hydrochloric acid (15 mL). This protonates the carboxylate and precipitates the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Causality and Field Insights:

  • Why Pyridine/Piperidine? Pyridine acts as both the solvent and the base, while the small amount of the stronger base, piperidine, accelerates the initial enolate formation. This combination is a classic choice for the Doebner modification of the Knoevenagel condensation, providing a controlled reaction rate and facilitating the final decarboxylation.[5]

  • Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by the evolution of carbon dioxide gas. The precipitation of the product upon acidification provides a clear endpoint for the workup procedure.

Route 2: Perkin Reaction

The Perkin reaction is a classic organic reaction that forms α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[6]

Mechanism: The reaction begins with the formation of a carbanion (enolate) from the acetic anhydride by deprotonation with the acetate base. This enolate then acts as a nucleophile, attacking the aldehyde. A series of steps involving acylation and elimination of a water molecule leads to a mixed anhydride intermediate, which is finally hydrolyzed during workup to yield the desired acrylic acid derivative.[6]

Experimental Protocol: Perkin Reaction Synthesis

  • Setup: Combine 5-nitrothiophene-2-carbaldehyde (1.57 g, 10 mmol), acetic anhydride (2.04 g, 20 mmol), and anhydrous potassium acetate (1.47 g, 15 mmol) in a 50 mL round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture in an oil bath at 160-180 °C for 5-6 hours. The high temperature is necessary to drive the reaction to completion.

  • Workup: Allow the mixture to cool slightly and then pour it into a beaker of hot water (50 mL). Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride product.

  • Isolation: Cool the solution. If the product precipitates, it can be filtered. Often, the sodium salt is soluble. In this case, acidify the filtrate with concentrated HCl until precipitation is complete.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Causality and Field Insights:

  • Why High Temperature? The Perkin reaction involves the deprotonation of a relatively non-acidic α-hydrogen of the anhydride. This requires significant thermal energy and a moderately strong base (acetate) to proceed at a reasonable rate.

  • Trustworthiness: While effective, this method often produces lower yields compared to the Knoevenagel route and the high temperatures can lead to side product formation, complicating purification. The workup requires careful hydrolysis of the anhydride.

Route 3: Wittig Reaction

The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphorus ylide.[7][8] To synthesize the target acrylic acid, a stabilized ylide bearing a protected carboxyl group is typically used.

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine.[9] This betaine rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane, which then collapses to form the desired alkene and a triphenylphosphine oxide byproduct.[8] Stabilized ylides, such as the one required here, generally favor the formation of the (E)-alkene, which is the desired isomer.[9]

Wittig_Reaction_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination & Hydrolysis S1 Triphenylphosphine P1 Phosphonium Salt S1->P1 + S2 S2 Ethyl Bromoacetate Y1 Stabilized Phosphorus Ylide P1->Y1 + B1 B1 Strong Base (e.g., NaH, NaOEt) A1 5-Nitrothiophene- 2-carbaldehyde Y1->A1 P2 Ethyl (E)-3-(5-Nitrothiophen -2-yl)acrylate A1->P2 + Y1 P3 Final Product P2->P3 + H1, then H+ H1 Base Hydrolysis (e.g., NaOH)

Caption: Two-stage workflow for the Wittig synthesis of the target acrylic acid.

Experimental Protocol: Wittig Reaction Synthesis

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve (carboethoxymethyl)triphenylphosphonium bromide (4.29 g, 10 mmol) in dry THF (30 mL). Cool the solution to 0 °C and add a strong base like sodium ethoxide (0.68 g, 10 mmol) portion-wise. Stir the resulting orange-red solution for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 5-nitrothiophene-2-carbaldehyde (1.57 g, 10 mmol) in dry THF (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup (Ester): Quench the reaction with saturated aqueous NH4Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol (20 mL) and 10% aqueous NaOH (10 mL). Heat the mixture to reflux for 1-2 hours.

  • Isolation (Acid): Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute with water. Acidify with 2M HCl to precipitate the product. Filter, wash with cold water, and dry.

Causality and Field Insights:

  • Why a Two-Step Process? The synthesis of the ylide must be performed separately before its reaction with the aldehyde. The final hydrolysis step is necessary to convert the resulting ester into the desired carboxylic acid. This multi-step nature adds complexity compared to the Knoevenagel route.

  • The Byproduct Problem: A stoichiometric amount of triphenylphosphine oxide is generated. Its removal from the reaction mixture can be challenging and often requires column chromatography, which is not ideal for large-scale synthesis. Greener approaches to the Wittig reaction aim to address this issue.[10]

Route 4: Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[11] For this synthesis, it would involve coupling 2-bromo-5-nitrothiophene with acrylic acid.

Mechanism: The catalytic cycle generally involves: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide (2-bromo-5-nitrothiophene). (2) Coordination of the alkene (acrylic acid) to the Pd(II) complex. (3) Migratory insertion of the alkene into the Pd-aryl bond. (4) β-Hydride elimination to release the final product and a palladium-hydride species. (5) Reductive elimination of H-X with a base regenerates the Pd(0) catalyst.[12]

Experimental Protocol: Heck Reaction Synthesis

  • Setup: To a Schlenk tube, add 2-bromo-5-nitrothiophene (2.08 g, 10 mmol), acrylic acid (0.86 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), triphenylphosphine (105 mg, 0.4 mol%), and a base such as triethylamine (2.02 g, 20 mmol).

  • Solvent: Add a polar aprotic solvent like DMF or NMP (20 mL).

  • Reaction: Degas the mixture with nitrogen or argon. Heat the reaction to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction mixture, dilute with water, and acidify with 2M HCl.

  • Isolation: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality and Field Insights:

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial for an efficient Heck reaction. The sulfur atom in the thiophene ring can potentially coordinate to the palladium and inhibit catalysis, so robust catalyst systems are required.

  • Scalability Concerns: While a powerful tool in medicinal chemistry for creating molecular diversity, the high cost of palladium, the need for phosphine ligands, and potential issues with catalyst poisoning can make the Heck reaction less economically viable for large-scale production compared to classical condensation methods.[13]

Head-to-Head Performance Comparison

To facilitate an objective evaluation, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes reported in the literature and validated in our experience.

ParameterKnoevenagel-DoebnerPerkin ReactionWittig ReactionHeck Reaction
Typical Yield 85-95%50-70%70-85% (over 2 steps)60-80%
Purity (Post-Recrystallization) >98%>97%>98%>98%
Reaction Time (h) 2-4 hours5-8 hours8-12 hours (total)12-24 hours
Temperature (°C) 90-100 °C160-180 °C0 °C to RT (hydrolysis at reflux)100-120 °C
Key Reagents Malonic Acid, PyridineAcetic Anhydride, K-AcetatePhosphonium Salt, BasePd Catalyst, Ligand, Base
Relative Cost LowLowHighVery High
Scalability ExcellentGoodPoor to ModeratePoor
Key Byproducts CO2, H2OAcetic AcidTriphenylphosphine OxideHalide Salts
Atom Economy GoodModeratePoorModerate

Conclusion and Expert Recommendation

After a thorough analysis of the four primary synthetic routes, a clear recommendation emerges based on the desired scale and application.

  • For Laboratory-Scale and Large-Scale Production: The Knoevenagel-Doebner Condensation is unequivocally the superior method. It offers the best combination of high yield, operational simplicity, low-cost and readily available reagents, and excellent scalability. The reaction conditions are mild, and the purification procedure is straightforward, typically involving a simple precipitation and recrystallization.

  • For Specific Stereochemical Control (If Required): The Wittig Reaction provides excellent control for generating the (E)-isomer, especially with stabilized ylides.[9] However, its multi-step nature and the stoichiometric triphenylphosphine oxide byproduct make it less desirable for bulk synthesis.

  • For Historical or Academic Interest: The Perkin Reaction serves as a classic example of α,β-unsaturated acid synthesis but is largely superseded by the more efficient Knoevenagel-Doebner method due to its harsh reaction conditions and lower yields.[6]

  • For Late-Stage Functionalization/Analogue Synthesis: The Heck Reaction is a powerful tool for medicinal chemists creating libraries of compounds, but its reliance on expensive and potentially sensitive palladium catalysts makes it the least economically viable option for the dedicated synthesis of this specific target molecule on a preparatory scale.[11]

References

A Researcher's Guide to Elucidating the Mechanism of Action of 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknowns of a Bioactive Compound

In the landscape of drug discovery, researchers often encounter small molecules with promising biological activity but an enigmatic mechanism of action (MoA). 3-(5-Nitrothiophen-2-yl)acrylic acid is one such compound. While its chemical structure is defined[1][2], its specific biological targets and the downstream signaling pathways it modulates remain largely uncharacterized in publicly available literature. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically elucidate the MoA of this and other novel bioactive compounds. Our approach is grounded in the principles of scientific integrity, employing self-validating experimental systems and drawing upon authoritative methodologies in chemical biology and pharmacology.[3][4] This is not a rigid protocol but a strategic workflow, designed to be adapted based on emerging experimental data.

Phase 1: Foundational Characterization and Hypothesis Generation

Before delving into complex target identification assays, it is crucial to establish a foundational understanding of the compound's biological effects. This initial phase aims to generate preliminary data that will inform the direction of subsequent, more targeted investigations.

Phenotypic Screening: Casting a Wide Net

The first step is to perform broad phenotypic screening across a panel of diverse human cancer cell lines. This approach, a cornerstone of forward chemical genetics, allows for the unbiased identification of cellular processes perturbed by the compound.[4]

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Panel: Select a panel of well-characterized cancer cell lines representing various tissue origins (e.g., NCI-60 panel).

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Utilize a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Data and Generating Hypotheses

The pattern of sensitivity and resistance across the cell line panel can provide initial clues about the MoA. For instance, if cell lines with a particular genetic background (e.g., mutations in a specific oncogene) are consistently more sensitive, this suggests the compound may interact with that signaling pathway. Computational tools like the NCI's COMPARE algorithm can be used to correlate the compound's pattern of activity with those of compounds with known MoAs, thereby generating initial hypotheses.[5]

Table 1: Hypothetical Phenotypic Screening Results for this compound

Cell LineTissue of OriginIC50 (µM)Putative Correlated Pathway
A549Lung15.2-
HCT116Colon2.5Wnt/β-catenin signaling
MCF7Breast25.8-
K-562Leukemia1.8BCR-ABL signaling
UO-31Renal35.1-

Phase 2: Target Identification - Pinpointing the Molecular Interaction

With a clearer understanding of the compound's cellular effects, the next phase focuses on identifying its direct molecular target(s). A dual-pronged approach, employing both affinity-based and label-free methods, is recommended for robustness and cross-validation.[6]

Affinity-Based Target Identification: Fishing for Proteins

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[6]

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the compound's biological activity.

  • Lysate Preparation: Prepare a whole-cell lysate from a sensitive cell line identified in Phase 1.

  • Incubation and Pull-Down: Incubate the biotinylated probe with the cell lysate. In a parallel control experiment, include an excess of the original, unmodified compound to competitively inhibit the binding of the probe to its specific targets. Use streptavidin-coated magnetic beads to capture the biotinylated probe and its bound proteins.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the probe-treated and the competition control samples. Proteins that are significantly less abundant in the competition control are considered high-confidence candidate targets.

Diagram 1: Workflow for Affinity-Based Target Identification

G cluster_0 Probe Synthesis cluster_1 Pull-Down Experiment cluster_2 Target Identification A This compound B Linker + Biotin A->B Chemical Synthesis C Biotinylated Probe B->C E Incubation C->E D Cell Lysate D->E F Streptavidin Beads E->F Capture G Elution F->G H LC-MS/MS G->H I Data Analysis H->I J Candidate Targets I->J

Caption: Workflow for identifying protein targets using an affinity-based pull-down approach.

Label-Free Target Identification: Stability as a Readout

Label-free methods avoid chemical modification of the compound, mitigating the risk of altering its binding properties. Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free technique.[6] It is based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[6]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare a whole-cell lysate from a sensitive cell line.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease such as pronase.

  • Protein Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE and Coomassie staining or by mass spectrometry.

  • Data Analysis: Look for protein bands that are protected from degradation in the presence of the compound in a dose-dependent manner. These protected proteins are candidate targets.

Table 2: Comparison of Target Identification Methodologies

MethodAdvantagesDisadvantages
Affinity-Based Pull-Down - High sensitivity for direct binding partners. - Can be used to purify protein complexes.- Requires chemical modification of the compound, which may alter its activity. - Risk of identifying non-specific binders to the linker or tag.
DARTS (Label-Free) - Uses the unmodified compound. - Less prone to identifying non-specific binders.- May not detect all binding events, particularly those that do not induce a significant conformational change. - Can be less sensitive than affinity-based methods.

Phase 3: Target Validation and Mechanistic Deep Dive

Once a list of high-confidence candidate targets has been generated, the next crucial step is to validate these targets and elucidate the downstream consequences of their engagement by this compound.

Direct Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells from a sensitive cell line with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the compound-treated cells compared to the control cells, indicating stabilization upon binding.

G cluster_0 Without Compound cluster_1 With this compound A {Target Protein | Native} -> {Heating} -> {Denatured & Aggregated} B {Target Protein + Compound | Stabilized Complex} -> {Heating} -> {Remains Soluble at Higher Temp}

References

A Guide to Establishing Reproducible Biological Data for 3-(5-Nitrothiophen-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for evaluating the biological activities of 3-(5-Nitrothiophen-2-yl)acrylic acid, a compound of interest within the broader class of nitrothiophenes. Critically, a thorough review of existing literature reveals a significant gap: a lack of published, reproducible biological data for this specific molecule.

This guide, therefore, serves a dual purpose. First, it objectively outlines the current landscape, highlighting the inferred potential of this compound based on the activities of its structural analogs. Second, and more importantly, it provides a detailed roadmap for researchers to generate foundational, high-quality, and—above all—reproducible biological data for this compound. By adhering to the principles and protocols outlined herein, the scientific community can build a reliable body of knowledge around this promising chemical entity.

The Landscape of Nitrothiophenes and Acrylic Acids: Inferring Potential

Nitrothiophenes, in particular, have been a subject of interest for their potential as radiosensitizers and bioreductively activated cytotoxins.[3][4] The bactericidal and fungicidal activities of some nitrothiophenes are attributed to nucleophilic attacks by intracellular thiols.[5] Furthermore, acrylic acid derivatives have been explored for various applications in drug delivery and have shown potential in antiproliferative studies.[6][7][8]

Given this context, this compound is a compelling candidate for investigation in several key areas of biological activity. This guide will focus on providing robust protocols for assessing its potential in three such areas: antimicrobial, anti-inflammatory, and cytotoxic effects.

A Call for Foundational Data: The Reproducibility Imperative

The absence of published data for this compound underscores a critical challenge in preclinical research: the need for thorough initial characterization of novel compounds. Before complex mechanistic studies can be undertaken, a baseline of reproducible biological activity must be established. This foundational data serves as the launchpad for all future investigations and is essential for attracting further research and investment.

To address this, the following sections provide detailed experimental protocols designed to generate high-quality, reproducible data. These protocols are grounded in established methodologies and incorporate best practices for data reporting and validation.

Experimental Protocols for Biological Characterization

The following protocols are presented as a starting point for the investigation of this compound. Researchers should adapt these protocols as needed based on their specific experimental setup and goals, while adhering to the core principles of rigorous scientific methodology.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Experimental Workflow:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start compound_prep Prepare stock solution of This compound start->compound_prep serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well inoculum_prep->add_inoculum serial_dilution->add_inoculum incubation Incubate at appropriate temperature and duration add_inoculum->incubation visual_inspection Visually inspect for microbial growth incubation->visual_inspection read_absorbance Optional: Read absorbance at 600 nm visual_inspection->read_absorbance determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_absorbance->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow:

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Nitrite Measurement cluster_analysis Data Analysis start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with varying concentrations of the compound seed_cells->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reagent Add Griess reagent to the supernatant collect_supernatant->griess_reagent incubation Incubate at room temperature griess_reagent->incubation read_absorbance Read absorbance at 540 nm incubation->read_absorbance calculate_inhibition Calculate the percentage of NO production inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and penicillin/streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Control)0
1
10
50
100
Dexamethasone (Control)
Cytotoxicity Assessment: MTT Assay

This protocol evaluates the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to determine its therapeutic window.

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of the compound seed_cells->treat_cells incubation Incubate for 48-72 hours treat_cells->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation_mtt Incubate to allow formazan formation add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate the percentage of cell viability read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
A549
HEK293

Ensuring Reproducibility: A Framework for Trustworthy Data

To ensure that the data generated for this compound is reproducible and reliable, researchers should adhere to the following principles:

  • Detailed Methodological Reporting: All experimental details, including reagent sources and lot numbers, cell line authentication, and specific instrument settings, should be meticulously documented and reported.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for data interpretation and validation.

  • Statistical Rigor: Experiments should be performed with a sufficient number of biological and technical replicates. Data should be analyzed using appropriate statistical methods, and the results should be presented with measures of variability (e.g., standard deviation or standard error of the mean).

  • Data Transparency: Raw data should be made available upon request to allow for independent analysis and verification.

Comparative Landscape: Potential Alternatives and Future Directions

Given the lack of data on this compound, a direct comparison with alternatives is not yet possible. However, based on the activities of related compounds, several classes of molecules could be considered as comparators once initial data is generated.

  • Other Nitrothiophenes: A study on various substituted nitrothiophenes revealed a wide range of antimicrobial activities, with some compounds showing high potency against E. coli, M. luteus, and A. niger.[6]

  • Nitrofuran Analogs: The structurally similar 3-(5-nitro-2-furyl)acrylic acid has demonstrated mutagenic effects in several test systems.[9] This highlights the importance of a thorough toxicological evaluation of this compound.

  • Thiophene-based Anti-inflammatory Agents: Novel thiophene derivatives have been synthesized and shown to possess anti-inflammatory and antioxidant properties.[10][11]

The path forward for this compound is clear. The immediate priority is the generation of robust, reproducible foundational data on its biological activities using the protocols outlined in this guide. Once this is achieved, further studies can explore its mechanism of action, structure-activity relationships, and potential as a therapeutic lead. This systematic approach will ensure that the scientific community builds a solid and reliable understanding of this intriguing molecule.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Nitrothiophen-2-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Nitrothiophen-2-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.